(S,R,S)-AHPC-PEG3-propionic acid
Description
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Properties
IUPAC Name |
3-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4O9S/c1-21-28(46-20-34-21)23-7-5-22(6-8-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)9-11-43-13-15-45-16-14-44-12-10-27(39)40/h5-8,20,24-25,29,37H,9-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEJFYORSLEJKX-BEYSDYMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-PEG3-propionic acid: A Technical Guide for Researchers in Targeted Protein Degradation
CAS Number: 2140807-42-5
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in targeted protein degradation (TPD). It focuses on (S,R,S)-AHPC-PEG3-propionic acid, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a 3-unit polyethylene (B3416737) glycol (PEG) linker to a terminal propionic acid group, which allows for conjugation to a target protein ligand.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2140807-42-5 | [3] |
| Molecular Formula | C₃₂H₄₆N₄O₉S | [3] |
| Molecular Weight | 662.79 g/mol | [3] |
Role in PROTAC Technology
This compound is an essential component in the construction of VHL-based PROTACs. The (S,R,S)-AHPC moiety serves as the E3 ligase-recruiting ligand, while the PEG3 linker provides the necessary spacing and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. The terminal propionic acid enables covalent attachment to a ligand designed to bind a specific protein of interest (POI).
The fundamental mechanism of action for a PROTAC synthesized using this linker is the hijacking of the cell's natural ubiquitin-proteasome system. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data
The efficacy of a PROTAC is influenced by factors such as its binding affinity to both the target protein and the E3 ligase, as well as the stability of the ternary complex. The length of the PEG linker is a critical parameter affecting these interactions. Research by Chan et al. (2018) on BET bromodomain degraders highlighted the marked dependency of degradation activity on linker length. While specific degradation data for a PROTAC utilizing the this compound linker was not explicitly detailed in the provided search results, the study underscores the importance of linker optimization. For instance, in their study, shorter linkers generally proved less efficient in forming a ternary complex and inducing protein degradation.[4]
The following table presents representative data for a VHL-based BET degrader, MZP-55, which incorporates a different linker, to illustrate the types of quantitative metrics used to evaluate PROTAC performance.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) to VCB | 105 ± 24 nM | - | [5] |
| Anti-proliferative Activity (pEC50) | 7.31 ± 0.03 | MV4;11 | [5] |
| Anti-proliferative Activity (pEC50) | 6.57 ± 0.02 | HL60 | [5] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of PROTACs using this compound.
PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of an amine-containing target protein ligand to this compound.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Amide coupling reagents (e.g., HATU, HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (e.g., HATU) and base (e.g., DIPEA) to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.
-
In a separate vial, dissolve the amine-containing target protein ligand in anhydrous DMF.
-
Add the activated this compound solution to the target protein ligand solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Lysis buffer
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL).
Materials:
-
Cells treated with the PROTAC and a proteasome inhibitor (to prevent degradation of the target)
-
Co-IP lysis buffer
-
Antibody against the target protein or VHL
-
Protein A/G magnetic beads
-
Wash and elution buffers
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Lyse the cells and pre-clear the lysate.
-
Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its well-defined structure, featuring a potent VHL ligand, a flexible PEG3 linker, and a reactive handle for conjugation, facilitates the rational design and synthesis of degraders against a wide range of therapeutic targets. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate novel PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
(S,R,S)-AHPC-PEG3-propionic Acid: A Technical Overview
(S,R,S)-AHPC-PEG3-propionic acid is a crucial building block in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins. This molecule serves as a bifunctional linker, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand connected to a polyethylene (B3416737) glycol (PEG) chain, terminating in a propionic acid group for conjugation to a target protein ligand.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for researchers in calculating molar concentrations, assessing purity, and designing synthetic strategies.
| Property | Value | References |
| Molecular Weight | 662.79 g/mol | [1][2] |
| Molecular Formula | C32H46N4O9S | [1][2][3] |
| CAS Number | 2140807-42-5 | [1][2][3] |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound is a key component in the synthesis of VHL-based PROTACs. The (S,R,S)-AHPC moiety serves as the ligand for the VHL E3 ligase, while the PEG3 linker provides the necessary spacing and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase. The terminal propionic acid allows for covalent attachment to a ligand that binds the protein of interest.
Diagram: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are proprietary and not detailed in publicly available datasheets, a general workflow for its use in PROTAC synthesis can be outlined.
General Workflow for PROTAC Synthesis using this compound:
-
Activation of the Carboxylic Acid: The terminal propionic acid of the linker is activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Coupling to the Target Protein Ligand: The activated linker is then reacted with an appropriate amine-containing handle on the ligand for the target protein of interest.
-
Purification: The resulting PROTAC is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Diagram: PROTAC Synthesis Workflow
The following diagram outlines the key steps in synthesizing a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis.
Applications in Research
This compound is utilized in cancer research and other areas where targeted protein degradation is a desirable therapeutic strategy. For instance, it has been incorporated into PROTACs designed to degrade bromodomain and extra-terminal (BET) proteins, which are implicated in various cancers. The choice of linker length and composition, such as the PEG3 unit in this molecule, can significantly impact the efficacy of the resulting PROTAC.
References
(S,R,S)-AHPC-PEG3-propionic acid: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (S,R,S)-AHPC-PEG3-propionic acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the highly potent (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a propionic acid group. This functional handle allows for the convenient conjugation of a target protein ligand, facilitating the creation of novel PROTACs for targeted protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursors is provided below.
| Compound/Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |
| (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride ((S,R,S)-AHPC-NH2) | C₂₂H₃₁ClN₄O₃S | 467.03 | White to off-white solid | 2-8°C |
| Boc-NH-PEG3-propionic acid | C₁₄H₂₇NO₇ | 321.37 | Colorless to light yellow oil | 2-8°C, protect from light |
| This compound | C₃₂H₄₆N₄O₉S | 662.79 | White to off-white solid | -20°C, protect from light |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of the VHL ligand, (S,R,S)-AHPC, followed by its coupling to a protected PEG3-propionic acid linker, and a final deprotection step.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide ((S,R,S)-AHPC-NH2)
The synthesis of the (S,R,S)-AHPC amine precursor is a complex process that has been described in the literature. It typically involves the coupling of appropriately protected derivatives of L-hydroxyproline, L-tert-leucine, and 4-(4-methylthiazol-5-yl)benzylamine. For the purpose of this guide, it is assumed that this precursor is either synthesized according to established protocols or obtained from a commercial supplier.
Step 2: Amide Coupling of (S,R,S)-AHPC-NH2 with Boc-NH-PEG3-propionic acid
-
Materials:
-
(S,R,S)-AHPC-NH2 (1.0 eq)
-
Boc-NH-PEG3-propionic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve (S,R,S)-AHPC-NH2 and Boc-NH-PEG3-propionic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Step 3: Deprotection of Boc-(S,R,S)-AHPC-PEG3-propionic acid
-
Materials:
-
Crude Boc-(S,R,S)-AHPC-PEG3-propionic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude Boc-protected intermediate in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final this compound as a pure solid.
-
Characterization Data
The following table summarizes the expected characterization data for this compound. This is representative data based on the chemical structure and data from analogous compounds.
| Technique | Expected Results |
| ¹H NMR | Complex spectrum with characteristic peaks for the aromatic protons of the thiazole (B1198619) and benzyl (B1604629) groups, the aliphatic protons of the pyrrolidine (B122466) and tert-butyl groups, and the ethylene (B1197577) glycol units of the PEG linker. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the amides and carboxylic acid, aromatic and aliphatic carbons, and the characteristic repeating ether carbons of the PEG linker. |
| Mass Spectrometry (ESI-MS) | Calculated for C₃₂H₄₆N₄O₉S: 662.30. Expected [M+H]⁺: 663.31. |
| HPLC Purity | ≥95% (as determined by UV detection at an appropriate wavelength, e.g., 254 nm). |
Mechanism of Action in PROTACs
This compound serves as a VHL E3 ligase-binding moiety within a PROTAC. The general mechanism of action for a VHL-recruiting PROTAC is depicted in the signaling pathway diagram below.
Caption: General signaling pathway of a VHL-recruiting PROTAC.
The propionic acid terminus of this compound allows for its covalent attachment to a ligand that binds a specific protein of interest (POI). The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to VHL-based PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A typical PROTAC consists of a ligand that binds the POI (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
Among the 600+ E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase is one of the most widely used for PROTAC development, largely due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][3] The linker component, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to cell permeability.[4]
This guide provides a technical overview of the core principles and synthetic strategies involved in the synthesis of linkers for VHL-based PROTACs, complete with experimental protocols and quantitative data to inform rational design.
The Mechanism of VHL-based PROTACs
VHL-based PROTACs function by inducing proximity between the target protein and the VHL E3 ligase complex (comprising VHL, Elongin B, and Elongin C - collectively known as VCB).[3] This proximity facilitates the formation of a ternary complex (POI-PROTAC-VHL), which allows the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the POI surface.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to E3 Ligase Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins.[1][2][3][4][5][6] These heterobifunctional molecules function by co-opting the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3][6][7] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][6][8] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3][6][9]
The selection of an appropriate E3 ligase and its corresponding ligand is a critical step in the design of a successful PROTAC.[7] While over 600 E3 ligases are encoded in the human genome, only a small fraction have been harnessed for PROTAC development. This is largely due to the limited availability of well-characterized, high-affinity small molecule ligands for these enzymes.[1][8] This guide provides a comprehensive overview of the most commonly used E3 ligase ligands in PROTAC design, detailing their binding characteristics, and the experimental protocols used to evaluate them.
Core Signaling Pathway: The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to induce the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[2][9][10][11] This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its degradation by the proteasome.
Commonly Recruited E3 Ligases and Their Ligands
The development of PROTACs has been dominated by the recruitment of a few well-characterized E3 ligases for which potent small molecule ligands exist.[1][8] The most prominent among these are Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[1][2][8]
Cereblon (CRBN)
CRBN is a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[] Ligands for CRBN are derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[7][] These ligands are widely used in PROTAC design and have been instrumental in advancing numerous PROTACs into clinical trials.[1][7][8]
Von Hippel-Lindau (VHL)
VHL is the substrate recognition component of the CUL2 E3 ligase complex.[13][14] Small molecule ligands for VHL were developed from mimics of the hypoxia-inducible factor 1α (HIF-1α) protein, a natural substrate of VHL.[1][14][15] VHL-recruiting PROTACs have also shown significant promise, with several candidates progressing to clinical evaluation.[8][16]
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor. Ligands for MDM2 are often based on the nutlin class of small molecules.[17]
Inhibitor of Apoptosis Proteins (IAPs)
IAPs are a family of E3 ligases that play a role in regulating apoptosis. Ligands for IAPs are typically based on Smac mimetics.
The following table summarizes the binding affinities of common ligands for these E3 ligases.
| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (Kd) |
| Cereblon (CRBN) | IMiDs | Pomalidomide | ~1-10 µM |
| Lenalidomide | ~1-10 µM | ||
| Thalidomide | ~1-10 µM | ||
| Von Hippel-Lindau (VHL) | HIF-1α mimics | VH032 | ~100-200 nM[16] |
| VH298 | Nanomolar range[16] | ||
| MDM2 | Nutlins | Nutlin-3a | ~90 nM |
| IAP | Smac mimetics | LCL161 | ~30-50 nM |
Emerging E3 Ligases and Ligands
To expand the scope of targeted protein degradation, significant efforts are underway to discover ligands for novel E3 ligases.[1][18] This expansion is crucial for overcoming limitations of the current repertoire, such as tissue-specific expression and potential resistance mechanisms.[1] Recent progress has led to the identification of ligands for several other E3 ligases, including RNF4, RNF114, and KEAP1.[1]
| E3 Ligase | Ligand | Binding Characteristics |
| RNF4 | CCW16 | High affinity[] |
| RNF114 | Nimbolide | Covalent binder[1][] |
| KEAP1 | Bardoxolone | Covalent binder |
| DCAF11 | Alkenyl oxindoles | Covalent binder[1] |
| FEM1B | EN106 | Covalent binder[1] |
Experimental Protocols
The development and characterization of E3 ligase ligands and the resulting PROTACs involve a series of key experiments to assess binding, ternary complex formation, and protein degradation.
E3 Ligase Ligand Binding Affinity Assays
Determining the binding affinity of a ligand for its E3 ligase is a fundamental first step. Several biophysical techniques are employed for this purpose.
SPR is a label-free technique that measures the binding kinetics and affinity of interactions in real-time.[19][20]
-
Principle: One binding partner (e.g., the E3 ligase) is immobilized on a sensor chip. The other binding partner (the ligand) is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured, providing kinetic data (k_on, k_off) and the dissociation constant (K_d).[19][20]
-
Protocol Outline:
-
Immobilize the purified E3 ligase onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a dilution series of the E3 ligase ligand in a suitable running buffer.
-
Inject the ligand solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_d.
-
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[10]
-
Principle: A solution of the ligand is titrated into a solution containing the E3 ligase. The heat released or absorbed upon binding is measured.
-
Protocol Outline:
-
Prepare solutions of the purified E3 ligase and the ligand in the same buffer.
-
Load the E3 ligase solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Measure the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the data to a binding isotherm to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Ternary Complex Formation Assays
The ability of a PROTAC to induce the formation of a stable ternary complex is a key determinant of its degradation efficiency.[10][11]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly sensitive, homogeneous assays used to detect the formation of the ternary complex.[21][22][23]
-
Principle: These assays utilize donor and acceptor beads or fluorophores conjugated to the POI and the E3 ligase. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in a measurable signal.[22]
-
Protocol Outline:
-
Label the purified POI and E3 ligase with the appropriate donor and acceptor molecules.
-
In a microplate, combine the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Read the plate on a suitable instrument to measure the proximity-based signal.
-
A bell-shaped curve is typically observed, reflecting the "hook effect" at high PROTAC concentrations.[10][22]
-
Cellular Protein Degradation Assays
Ultimately, the efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the POI.
-
Protocol Outline:
-
Treat cells with a dilution series of the PROTAC for a specified time.
-
Lyse the cells and determine the total protein concentration using a method like the Bicinchoninic Acid (BCA) assay.[24][25][26][27]
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation.
-
These are higher-throughput methods for quantifying protein levels directly in fixed cells in a microplate format.
-
Principle: Cells are grown, treated, fixed, and permeabilized in a microplate. The POI is detected using a specific primary antibody and a fluorescently labeled secondary antibody. The fluorescence intensity is then quantified using an imaging system.
-
Protocol Outline:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the PROTAC.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the POI.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).
-
Image the plate and quantify the fluorescence intensity of the POI, normalized to the cell number (from the nuclear stain).
-
Conclusion
The selection and characterization of E3 ligase ligands are paramount to the successful development of PROTACs. While CRBN and VHL remain the most utilized E3 ligases, the expanding toolbox of ligands for novel E3 ligases holds immense promise for the future of targeted protein degradation.[1][7] A thorough understanding of the experimental methodologies outlined in this guide is essential for researchers and drug developers seeking to advance this exciting therapeutic modality. The continued exploration of new E3 ligase-ligand pairs will undoubtedly broaden the applicability of PROTACs and pave the way for novel treatments for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 17. precisepeg.com [precisepeg.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. portlandpress.com [portlandpress.com]
- 22. Ternary complex formation - Profacgen [profacgen.com]
- 23. wuxibiology.com [wuxibiology.com]
- 24. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 25. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. qb3.berkeley.edu [qb3.berkeley.edu]
(S,R,S)-AHPC-PEG3-propionic acid: A Technical Guide to DMSO Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of (S,R,S)-AHPC-PEG3-propionic acid in dimethyl sulfoxide (B87167) (DMSO). This compound is a key synthetic building block used in the development of Proteolysis Targeting Chimeras (PROTACs). As a linker-ligand conjugate, it incorporates the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC and a three-unit polyethylene (B3416737) glycol (PEG3) linker, terminating in a propionic acid group for further conjugation. Understanding its solubility characteristics is critical for the successful design, synthesis, and biological evaluation of PROTAC-based degraders.
Core Data Presentation
The solubility of this compound in DMSO has been determined to be 10 mM.[1] This quantitative data is summarized in the table below for clarity and easy reference.
| Compound | Solvent | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | 10 mM |
Experimental Protocols
While a specific, detailed experimental protocol for the solubility determination of this compound is not publicly available, a general protocol can be adapted from standard laboratory practices for small molecules and PROTAC building blocks. The following represents a plausible methodology for determining the solubility of this compound in DMSO.
Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a Nuclear Magnetic Resonance (NMR) spectrometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume of anhydrous DMSO to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC or NMR).
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or NMR method to determine the concentration of this compound.
-
A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. The average value from multiple replicates should be reported as the solubility.
-
Mandatory Visualizations
PROTAC Mechanism of Action
This compound serves as a crucial component in the construction of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC that incorporates a VHL ligand.
Caption: General mechanism of action for a PROTAC utilizing a VHL ligand.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound in DMSO.
Caption: Experimental workflow for determining DMSO solubility.
References
Purity Requirements for (S,R,S)-AHPC-PEG3-propionic acid in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-propionic acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. As a heterobifunctional molecule, it incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a PEG3 linker with a terminal propionic acid, ready for conjugation to a target protein ligand.[1] The purity of this linker-ligand conjugate is paramount, as impurities can significantly impact the efficacy, selectivity, and reproducibility of experimental results in targeted protein degradation studies. This guide provides an in-depth overview of the purity requirements, analytical methodologies for quality control, and the biological context for the application of this compound in research.
Data Presentation: Purity Specifications
The purity of this compound and its derivatives is a critical parameter for researchers. Commercially available batches typically meet a high standard of purity, essential for reliable and reproducible experimental outcomes. Below is a summary of typical purity specifications from various suppliers.
| Product Name | Supplier | Catalog Number | Purity Specification | Analytical Method |
| This compound | MedChemExpress | HY-136165 | ≥95% | HPLC |
| This compound | Biorbyt | orb1693893 | ≥95% | Not Specified |
| This compound | MySkinRecipes | 106533 | ≥95% | Not Specified |
| (S,R,S)-AHPC-PEG3-NH2 | Sigma-Aldrich | 904651 | ≥95% | Not Specified |
| (S,R,S)-AHPC-PEG3-azide | Sigma-Aldrich | 904651 | ≥95% | Not Specified |
| (S,R,S)-AHPC-CO-PEG3-OH | Tenova Pharma | Tnv0936 | ≥95% | HPLC |
Experimental Protocols: Quality Control and Application
Ensuring the purity and structural integrity of this compound is the first step in its successful application. The following protocols provide detailed methodologies for its analysis and use in key biological assays.
Protocol 1: Purity and Identity Verification by HPLC-MS
This protocol outlines a general method for confirming the purity and identity of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
HPLC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA) to a final concentration of 10-50 µM.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to 5% B to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
Integrate the peak area of the main compound in the chromatogram to determine its purity as a percentage of the total peak area.
-
Confirm the identity of the compound by comparing the observed mass-to-charge ratio (m/z) in the mass spectrum with the theoretical exact mass of this compound (C₃₂H₄₆N₄O₉S, [M+H]⁺ ≈ 663.30 g/mol ).
-
Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. This protocol provides a general procedure for acquiring a ¹H-NMR spectrum of this compound.
Materials:
-
This compound sample (1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
NMR Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H-NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and analyze the chemical shifts (ppm), coupling constants (Hz), and multiplicities (singlet, doublet, triplet, etc.) of the protons.
-
Compare the observed spectrum with the expected chemical shifts for the structure of this compound. Pay close attention to the characteristic signals of the AHPC core, the PEG linker, and the terminal propionic acid moiety.
-
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol describes how to assess the ability of a PROTAC, synthesized using this compound, to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC of interest (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and the vehicle control for a specified time (e.g., 24 hours). Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
-
Protocol 4: Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for PROTAC-mediated protein degradation.
Materials:
-
Cell line expressing the target protein and the E3 ligase (VHL)
-
PROTAC of interest
-
Lysis buffer for co-immunoprecipitation (non-denaturing)
-
Antibody against the target protein or a tag (if the protein is tagged)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (against the target protein and VHL)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an antibody against the target protein (or tag) to form antibody-protein complexes.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe the membrane with antibodies against the target protein and the E3 ligase (VHL). The presence of VHL in the sample where the target protein was immunoprecipitated indicates the formation of the ternary complex.
-
Mandatory Visualizations
PROTAC Mechanism of Action
References
(S,R,S)-AHPC-PEG3-propionic acid: A Technical Guide for Researchers in Targeted Protein Degradation
(S,R,S)-AHPC-PEG3-propionic acid is a key chemical tool for researchers engaged in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a versatile E3 ligase ligand-linker conjugate, specifically designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its structure incorporates the high-affinity (S,R,S)-AHPC VHL ligand connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a propionic acid group. This functional handle allows for the covalent attachment of a ligand for a specific protein of interest, enabling the creation of a heterobifunctional PROTAC molecule.
PROTACs containing the (S,R,S)-AHPC-PEG3 moiety leverage the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. This technology offers a powerful alternative to traditional small molecule inhibitors, with potential applications in various research areas, particularly in oncology and the study of protein function.
Potential Suppliers for Research Laboratories
For researchers looking to procure this compound, several chemical suppliers specializing in reagents for drug discovery and chemical biology offer this compound. These include:
-
MedChemExpress: A prominent supplier of bioactive molecules, offering a range of PROTAC-related building blocks.
-
Biorbyt: A provider of bioreagents for life science research.
-
Immunomart: A supplier of reference compounds and research chemicals.[1]
-
MySkinRecipes: A supplier of analytical and pharmaceutical intermediates.[2]
-
Tenova Pharma: A company focused on innovative products for biomedical research and drug discovery.
It is recommended to consult the respective supplier websites for the most current product availability, pricing, and technical documentation.
Physicochemical and Handling Properties
The following table summarizes the key quantitative data for this compound, compiled from various supplier datasheets.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₆N₄O₉S | [2][3] |
| Molecular Weight | 662.79 g/mol | [2][3] |
| CAS Number | 2140807-42-5 | [2][3] |
| Appearance | Solid or liquid | |
| Purity | ≥95% | [2] |
| Storage Conditions | 2-8°C, protected from light, dry, sealed | [2] |
PROTAC-Mediated Protein Degradation: Signaling Pathway
The fundamental mechanism of action for a PROTAC synthesized using this compound involves the hijacking of the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for synthesizing a PROTAC using this compound and subsequently evaluating its efficacy in degrading a target protein.
Caption: A generalized workflow for the synthesis and cellular evaluation of a PROTAC.
Key Experimental Protocols
The following are detailed methodologies for key experiments involved in the evaluation of a PROTAC synthesized from this compound. These protocols are adapted from established procedures in the field of targeted protein degradation.
PROTAC Synthesis: Amide Coupling
This protocol describes the coupling of the propionic acid group of this compound with an amine-containing ligand for the protein of interest (POI).
Materials:
-
This compound
-
Amine-containing POI ligand
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing POI ligand (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR spectroscopy.
Cellular Protein Degradation Assay: Western Blot Analysis
This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and treat them with the different concentrations of the PROTAC. Include a vehicle control (DMSO) and a positive control (if available). For mechanistic studies, a co-treatment with a proteasome inhibitor like MG132 can be included to confirm proteasome-dependent degradation.
-
Incubation: Incubate the treated cells for a specific duration (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
By following these protocols, researchers can effectively utilize this compound to synthesize novel PROTACs and evaluate their potential for targeted protein degradation in a variety of research applications.
References
An In-depth Technical Guide to the Storage and Handling of VHL Ligand Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of Von Hippel-Lindau (VHL) ligand linkers, critical components in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is paramount for ensuring the integrity, stability, and performance of these molecules in research and drug development applications.
Introduction to VHL Ligand Linkers in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's native protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully utilized E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[4][5]
VHL ligand linkers are foundational building blocks in the synthesis of VHL-recruiting PROTACs.[6][7] The stability and purity of these linkers directly impact the efficacy and reproducibility of the final PROTAC molecule. Therefore, meticulous attention to their storage and handling is crucial.
The VHL Signaling Pathway and PROTAC Mechanism
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex is instrumental in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α).[8][9][10] HIF-1α is hydroxylated on specific proline residues, which creates a binding site for VHL. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing its accumulation.[8][9][10] PROTACs armed with a VHL ligand mimic this natural process. The VHL ligand portion of the PROTAC engages the VHL E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity results in the formation of a stable ternary complex (VHL-PROTAC-POI), which facilitates the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][11][12]
Mechanism of a VHL-based PROTAC.
Quantitative Data on Storage Conditions
The chemical stability of VHL ligand linkers is sensitive to environmental conditions. Improper storage can lead to degradation, affecting the yield and purity of subsequent PROTAC synthesis.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature (Solid/Powder) | -20°C for long-term storage (up to 3 years).[6] | Minimizes thermal degradation and preserves chemical integrity. Short-term storage at 2-8°C is acceptable for days to weeks. |
| Temperature (In Solvent) | -80°C for long-term storage (up to 1 year).[6] | Reduces the rate of solvent-mediated degradation. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| Humidity | Store in a desiccated environment. | VHL ligand linkers can be hygroscopic. Moisture can lead to hydrolysis of labile functional groups. |
| Light | Protect from light, especially UV. | Store in amber vials or light-blocking containers. Photodegradation can occur, leading to the formation of impurities. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Particularly important for compounds susceptible to oxidation. |
Note: These are general recommendations. Always refer to the Certificate of Analysis (CofA) or technical data sheet provided by the supplier for compound-specific storage information.
Handling Procedures
Proper handling of VHL ligand linkers is as critical as correct storage to maintain their quality.
4.1. Reconstitution and Solution Preparation
-
Solvent Selection : Use high-purity, anhydrous solvents appropriate for the specific VHL ligand linker. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.[13]
-
Procedure :
-
Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
Vortex or sonicate gently to ensure complete dissolution.
-
4.2. Aliquoting and Freeze-Thaw Cycles
-
Aliquoting : It is highly recommended to aliquot the stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can lead to degradation.
-
Freeze-Thaw : Avoid repeated freeze-thaw cycles. If repeated use from the same stock is unavoidable, minimize the time the solution spends at room temperature.
Recommended workflow for handling VHL ligand linkers.
Experimental Protocols for Quality Control
Regular quality control is essential to ensure the integrity of VHL ligand linkers, especially for long-term studies.
5.1. Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the purity of the VHL ligand linker and detect any degradation products.
-
Methodology :
-
Sample Preparation : Prepare a solution of the VHL ligand linker in a suitable solvent (e.g., acetonitrile (B52724)/water) at a concentration of approximately 1 mg/mL.
-
HPLC System : Utilize a reverse-phase C18 column.
-
Mobile Phase : A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is commonly used.
-
Detection : UV detection at a wavelength appropriate for the chromophore in the molecule (typically 254 nm or 280 nm).
-
Analysis : Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
5.2. Protocol: Identity Confirmation by Mass Spectrometry (MS)
-
Objective : To confirm the molecular weight of the VHL ligand linker.
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of the compound in a solvent compatible with mass spectrometry (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation : Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Analysis : Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.
-
Summary and Conclusion
The integrity of VHL ligand linkers is a critical determinant of success in the development of potent and selective PROTACs. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can minimize the risk of compound degradation, ensuring the reliability and reproducibility of their experimental results. Proper documentation of storage conditions, handling procedures, and quality control data is essential for robust drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. VHL Ligand-Linker Conjugates 17 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to VH 032 amide-PEG3-acid as a PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
VH 032 amide-PEG3-acid is a functionalized building block designed for the synthesis of PROTACs. It incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, VH 032, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker with a terminal carboxylic acid. This ready-to-use component streamlines the development of VHL-recruiting PROTACs, providing a versatile anchor point for conjugation to a variety of POI ligands. This guide provides a comprehensive overview of VH 032 amide-PEG3-acid, its application in PROTAC development, relevant biological pathways, and detailed experimental considerations.
Core Concepts: The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
The choice of E3 ligase ligand and linker is critical for the efficacy of a PROTAC. VHL is a commonly recruited E3 ligase in PROTAC design. The VH 032 ligand is a potent binder to VHL, and the PEG3 linker in VH 032 amide-PEG3-acid provides a flexible and hydrophilic spacer to connect to the POI ligand, influencing the stability and efficacy of the ternary complex.
Physicochemical Properties of VH 032 amide-PEG3-acid
A clear understanding of the physicochemical properties of this building block is essential for its effective use in PROTAC synthesis and for predicting the properties of the final PROTAC molecule.
| Property | Value | Reference |
| Molecular Weight | 662.79 g/mol | [1][2] |
| Molecular Formula | C₃₂H₄₆N₄O₉S | [1][2] |
| Purity | ≥95% (typically analyzed by HPLC) | [1][2] |
| Storage Conditions | Store at -20°C | [1][2] |
| CAS Number | 2140807-42-5 | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [3] |
The VHL-HIF-1α Signaling Pathway
VH 032 is a derivative of a potent inhibitor of the interaction between VHL and Hypoxia-Inducible Factor 1α (HIF-1α). Understanding this pathway is crucial for appreciating the biological context of VHL-recruiting PROTACs. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows VHL to recognize, bind to, and ubiquitinate HIF-1α, leading to its proteasomal degradation. In hypoxic conditions, PHDs are inactive, HIF-1α is stabilized, and it translocates to the nucleus to activate the transcription of genes involved in processes like angiogenesis and glycolysis. VHL-recruiting PROTACs leverage this natural recognition system to induce the degradation of other target proteins.
References
Methodological & Application
Synthesis Protocol for (S,R,S)-AHPC-PEG3-propionic acid: A Key Building Block for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. These bifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design, and (S,R,S)-AHPC is a potent VHL ligand. This document provides a detailed protocol for the synthesis of (S,R,S)-AHPC-PEG3-propionic acid, a key intermediate for the construction of VHL-recruiting PROTACs. This building block incorporates the high-affinity (S,R,S)-AHPC ligand connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a propionic acid, which allows for subsequent conjugation to a target protein ligand.
Synthesis Overview
The synthesis of this compound is a multi-step process that involves the synthesis of the (S,R,S)-AHPC core, followed by its coupling to a protected PEG3-propionic acid linker, and concluding with the deprotection of the carboxylic acid functionality.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of this compound. Actual yields may vary depending on experimental conditions and scale.
| Step | Reactants | Product | Representative Yield (%) |
| 1. Synthesis of (S,R,S)-AHPC Amine | Multi-step synthesis starting from commercially available materials. | (S,R,S)-AHPC Amine Hydrochloride | 60-70% (overall) |
| 2. Amide Coupling | (S,R,S)-AHPC Amine Hydrochloride, tert-butyl 3-(2-(2-(aminoethoxy)ethoxy)ethoxy)propanoate, HATU, DIPEA | Boc-protected this compound | 75-85% |
| 3. Deprotection | Boc-protected this compound, Trifluoroacetic acid (TFA) | This compound | >95% |
Experimental Protocols
Materials and Reagents
-
(S,R,S)-AHPC Amine Hydrochloride (VH032 amine)
-
tert-butyl 3-(2-(2-(aminoethoxy)ethoxy)ethoxy)propanoate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate (B1210297), Hexanes, Methanol)
-
Reverse-phase HPLC system for purification
Step 1: Synthesis of (S,R,S)-AHPC Amine Hydrochloride
The synthesis of the (S,R,S)-AHPC amine core (also known as VH032 amine) is a complex, multi-step process that has been described in the literature. A general approach involves the synthesis of the key intermediate (4-(4-methylthiazol-5-yl)phenyl)methanamine, followed by sequential amide couplings with protected amino acids, (2S,4R)-4-hydroxy-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid and subsequent deprotection steps. For researchers not equipped for multi-step synthesis, (S,R,S)-AHPC Amine Hydrochloride is commercially available.
Step 2: Amide Coupling of (S,R,S)-AHPC Amine with the PEG Linker
This step involves the formation of an amide bond between the amine group of the (S,R,S)-AHPC ligand and the carboxylic acid of the protected PEG linker. A more common and efficient approach is to use a commercially available PEG linker with a terminal amine and couple it with the carboxylic acid of the (S,R,S)-AHPC core. However, for the purpose of this protocol, we will describe the coupling of the (S,R,S)-AHPC amine with a protected propionic acid PEG linker.
-
Procedure:
-
To a solution of tert-butyl 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propanoate (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid (if starting with the acid form of the PEG linker).
-
Add (S,R,S)-AHPC Amine Hydrochloride (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected this compound.
-
Step 3: Deprotection of the Carboxylic Acid
The final step is the removal of the tert-butyl (Boc) protecting group to yield the terminal carboxylic acid.
-
Procedure:
-
Dissolve the Boc-protected this compound obtained from the previous step in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
The crude product can be purified by reverse-phase HPLC to obtain the final product, this compound, as a TFA salt. The salt can be removed by further purification or used as is for subsequent reactions.
-
Visualizations
PROTAC Synthesis Workflow
Caption: Synthetic workflow for this compound.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
Application Notes and Protocols: Conjugation of (S,R,S)-AHPC-PEG3-propionic acid to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A key component of a PROTAC is the linker that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. This document provides detailed protocols for the conjugation of (S,R,S)-AHPC-PEG3-propionic acid , a functionalized von Hippel-Lindau (VHL) E3 ligase ligand with a PEG3 linker, to a protein ligand containing a primary amine.
(S,R,S)-AHPC is a well-established ligand for the VHL E3 ligase.[3][4] The integrated 3-unit polyethylene (B3416737) glycol (PEG) linker enhances solubility and provides spatial separation between the VHL ligand and the target protein ligand, which is often crucial for the formation of a productive ternary complex.[5] The terminal propionic acid provides a carboxylic acid handle for covalent attachment to a primary amine on the protein ligand, typically through the formation of a stable amide bond. The most common and efficient method for this conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]
This protocol will detail the two-step EDC/NHS conjugation chemistry, purification of the resulting conjugate, and methods for its characterization.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. The PROTAC molecule simultaneously binds to the protein of interest (POI) and the E3 ligase, forming a ternary complex.[1][3][8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][2]
Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical starting concentrations and molar ratios for the conjugation of this compound to a protein ligand. Optimization is often required for novel ligands.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Protein Ligand : this compound) | 1 : 1 to 1 : 3 | An excess of the AHPC-PEG linker can drive the reaction to completion but may complicate purification. |
| Molar Ratio (this compound : EDC : NHS) | 1 : 2 : 5 | A common starting point. Can be optimized for efficiency. |
| Protein Ligand Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates but may lead to solubility issues. |
| Activation pH (MES Buffer) | 4.5 - 6.0 | Optimal for EDC activation of the carboxylic acid.[9] |
| Coupling pH (PBS or Bicarbonate Buffer) | 7.2 - 8.0 | Optimal for the reaction of the NHS-ester with the primary amine.[9] |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours to overnight | At room temperature or 4°C. |
| Typical Conjugation Yield | 40 - 80% | Highly dependent on the specific protein ligand and reaction conditions. |
Experimental Protocols
Workflow for Conjugation
The following diagram illustrates the overall workflow for the conjugation, purification, and characterization of the final PROTAC molecule.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Amide Bond Formation with (S,R,S)-AHPC-PEG3-propionic Acid for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S,R,S)-AHPC-PEG3-propionic acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce selective protein degradation. This molecule is a pre-functionalized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible 3-unit polyethylene (B3416737) glycol (PEG3) spacer.[1][2] The molecule terminates in a propionic acid group, which provides a carboxylic acid handle for covalent conjugation to a primary or secondary amine on a target protein ligand via a stable amide bond.[3]
The formation of this amide bond is a critical step in PROTAC synthesis, creating the final heterobifunctional molecule that can simultaneously bind a target Protein of Interest (POI) and the VHL E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[4][5] The PEG3 linker enhances solubility and provides the necessary flexibility and length for the effective formation of the ternary complex (POI-PROTAC-E3 ligase).[2][6]
These notes provide detailed protocols for the standard amide coupling reaction, purification, and analysis of the resulting PROTAC conjugate.
Data Presentation
Table 1: Reagents for Amide Coupling Reaction
This table outlines the typical reagents and their recommended stoichiometry for the amide coupling reaction.
| Reagent | Acronym/Formula | Molecular Weight ( g/mol ) | Equivalents | Purpose |
| This compound | C₃₂H₄₆N₄O₉S | 662.79 | 1.0 | VHL Ligand-Linker (Acid component) |
| Amine-containing POI Ligand | Varies | Varies | 1.1 - 1.2 | Target Protein Ligand (Amine component) |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.1 - 1.2 | Amide Coupling / Activating Agent |
| N,N-Diisopropylethylamine | DIPEA / C₈H₁₉N | 129.24 | 3.0 - 4.0 | Non-nucleophilic Base |
| Anhydrous N,N-Dimethylformamide | DMF / C₃H₇NO | 73.09 | - | Anhydrous reaction solvent |
Table 2: Representative Reaction Performance
This table presents typical, expected results for the synthesis and purification of a PROTAC using this method. Yields for this specific coupling step can be variable depending on the nature of the POI ligand.
| Parameter | Typical Result | Method of Analysis |
| Reaction Time | 2 - 16 hours | LC-MS |
| Coupling Yield (Crude) | Variable | LC-MS |
| Purified Yield | 14 - 41% | Gravimetric |
| Final Purity | >95% | UPLC-MS |
Note: The purified yield is cited from similar VHL-linker amide coupling reactions and serves as a representative range.[7] Actual yields will vary based on the specific amine-containing ligand used.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the formation of an amide bond between the carboxylic acid of the AHPC-PEG3 linker and an amine-functionalized ligand for a protein of interest (POI).
1. Materials and Reagents:
-
This compound
-
Amine-containing POI Ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine (Saturated NaCl solution)
-
Nitrogen or Argon gas
-
Reaction vial with stir bar
2. Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the Amine-containing POI Ligand (1.1 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF (e.g., to a concentration of 0.1 M).
-
To the solution of the AHPC-linker, add HATU (1.2 equivalents) followed by DIPEA (3.0 equivalents).[8]
-
Stir this activation mixture at room temperature for 15-30 minutes.[9]
-
Add the solution of the Amine-containing POI Ligand to the activated AHPC-linker mixture.
-
Stir the final reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS until the starting material (AHPC-PEG3-propionic acid) is consumed.
3. Work-up:
-
Once the reaction is complete, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).[8]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude PROTAC product.
Protocol 2: Purification by Preparative RP-HPLC
This protocol outlines the purification of the crude PROTAC product using reverse-phase high-performance liquid chromatography.
1. Materials and Equipment:
-
Crude PROTAC product
-
DMSO (Dimethyl sulfoxide)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) - Mobile Phase B
-
Water with 0.1% Trifluoroacetic acid (TFA) - Mobile Phase A
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
2. Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO, then dilute with Mobile Phase A to an appropriate concentration (e.g., 10-50 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
System Equilibration: Equilibrate the preparative HPLC system and C18 column with the starting conditions (e.g., 20% Mobile Phase B) until a stable baseline is achieved.[10]
-
Injection and Elution: Inject the prepared sample onto the column. Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be 20% to 80% Mobile Phase B over 40 minutes.[10]
-
Fraction Collection: Collect fractions corresponding to the product peak, as identified by UV detection.
-
Purity Analysis: Analyze the collected fractions using analytical UPLC-MS to confirm the purity and identity (correct mass-to-charge ratio) of the desired PROTAC.[10]
-
Lyophilization: Pool the pure fractions and freeze-dry using a lyophilizer to obtain the final product as a solid.
Visualizations
Caption: Experimental workflow for PROTAC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound [myskinrecipes.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cell-Based Assays for Testing PROTAC® Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely, offering potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[1][3]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This tripartite arrangement facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6][7]
The evaluation of PROTAC efficacy requires a suite of robust cell-based assays to confirm target degradation, understand the mechanism of action, and determine key parameters such as potency and maximal degradation. This document provides detailed application notes and protocols for the essential cell-based assays used in the development and characterization of PROTACs.
I. PROTAC Mechanism of Action
The cellular mechanism of action for a PROTAC involves a series of orchestrated steps, beginning with cell entry and culminating in the degradation of the target protein.[8] Understanding this pathway is crucial for designing effective assays to evaluate PROTAC performance.
Caption: PROTAC-mediated protein degradation pathway.
II. Key Cell-Based Assays for PROTAC Evaluation
A comprehensive assessment of PROTAC efficacy involves a tiered approach, starting with the confirmation of target protein degradation and progressing to more detailed mechanistic studies.
Caption: A typical workflow for evaluating PROTAC efficacy.
III. Protocols for Key Experiments
Western Blot Analysis for Protein Degradation
Western blotting is the gold-standard method for directly assessing the degradation of a target protein.[9] It allows for the visualization and quantification of the decrease in protein levels following PROTAC treatment.[4][10]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.[10]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 1000 nM) for a predetermined time (e.g., 24 hours) to determine the dose-response.[4]
-
For time-course experiments, treat cells with a fixed concentration of PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[4]
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-degrading inhibitor or an inactive diastereomer of the PROTAC).[9][10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.[4]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[10]
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4] Also, probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]
-
Data Presentation:
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 20 (Hook Effect) |
| Time (hours) | % Target Protein Remaining (at a fixed PROTAC concentration) |
| 0 | 100 |
| 2 | 70 |
| 4 | 40 |
| 8 | 20 |
| 16 | 10 |
| 24 | 5 |
Note: The "Hook Effect" is a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes.[8]
HiBiT-Based Assay for Kinetic Degradation Analysis
The HiBiT protein tagging system offers a sensitive, real-time method to monitor protein degradation kinetics in live cells.[11][12] A small 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein. When complemented with the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of the target protein.[11]
Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.[13]
-
-
Cell Seeding and Assay Preparation:
-
Plate the HiBiT-tagged cells in a white, 96-well or 384-well plate and incubate overnight.[14]
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the assay medium.[14]
-
Replace the cell culture medium with the substrate-containing medium and incubate for at least 2.5 hours to allow the signal to equilibrate.[14]
-
-
PROTAC Treatment and Kinetic Measurement:
-
Prepare serial dilutions of the PROTAC in the assay medium.
-
Add the PROTAC dilutions to the wells.
-
Measure luminescence kinetically over time (e.g., every 15-30 minutes for up to 24 hours) using a luminometer pre-equilibrated to 37°C.[14]
-
-
Data Analysis:
Data Presentation:
| Parameter | Value |
| DC50 | 227.4 nM |
| Dmax | 71.3% |
| Rate of Degradation (t1/2) | 4 hours |
Example data for a PI3K/mTOR dual-targeting PROTAC.[15]
Immunoprecipitation (IP)-Western Blot for Ubiquitination
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the poly-ubiquitination of the target protein.[16][17]
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells in 100 mm dishes and treat with an effective concentration of the PROTAC for a time sufficient to observe ubiquitination (often shorter than that for complete degradation).[16]
-
It is recommended to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.[18]
-
Lyse the cells in a denaturing lysis buffer (e.g., RIPA with 1% SDS) and boil to disrupt protein-protein interactions.[18]
-
Dilute the lysate with a buffer lacking SDS to reduce the final SDS concentration to 0.1%.[18]
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.[18]
-
Incubate the pre-cleared lysate with an antibody against the target protein or ubiquitin overnight at 4°C.[16]
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blot analysis as described previously.
-
If the target protein was immunoprecipitated, probe the blot with an anti-ubiquitin antibody. Conversely, if ubiquitin was immunoprecipitated, probe with an anti-target protein antibody.[16] A "smear" or ladder of high molecular weight bands indicates poly-ubiquitination.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of the PROTAC to its target protein in live cells, providing insights into target engagement and cell permeability.[19][20]
Protocol:
-
Cell Preparation:
-
Transfect cells to express the target protein as a fusion with NanoLuc® luciferase.[20]
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Procedure:
-
Add a cell-permeable fluorescent tracer that binds to the target protein. This results in a BRET signal due to the proximity of the tracer to the NanoLuc® luciferase.[20]
-
Add varying concentrations of the PROTAC, which will compete with the tracer for binding to the target protein.
-
Measure the BRET signal using a plate reader.
-
-
Data Analysis:
-
A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.
-
Plot the BRET signal against the PROTAC concentration to determine the intracellular IC50 value, which reflects the target engagement potency.[21]
-
IV. Summary of Quantitative Data
The following table summarizes key quantitative parameters that are determined from the cell-based assays described above. These values are crucial for comparing the efficacy of different PROTACs and for guiding lead optimization.
| Assay | Parameter | Description | Example Value Range |
| Western Blot / HiBiT | DC50 | The concentration of PROTAC required to degrade 50% of the target protein at a specific time point. | 1 nM - 10 µM[15][22] |
| Western Blot / HiBiT | Dmax | The maximum percentage of target protein degradation achieved. | 50% - >95%[15][22] |
| HiBiT | Degradation Rate (t1/2) | The time required to degrade 50% of the target protein at a specific PROTAC concentration. | Minutes to hours[13] |
| NanoBRET™ | Intracellular IC50 | The concentration of PROTAC that inhibits 50% of the tracer binding to the target protein in live cells. | Varies depending on binding affinity |
Example Data for a BTK PROTAC (NC-1): [22]
| Cell Line | DC50 | Dmax |
| Mino | 2.2 nM | 97% |
V. Conclusion
The cell-based assays outlined in this document provide a comprehensive toolkit for the evaluation of PROTAC efficacy. By systematically assessing protein degradation, target ubiquitination, and target engagement, researchers can gain a thorough understanding of their PROTAC candidates' performance in a physiologically relevant context. The quantitative data derived from these assays are essential for making informed decisions during the drug discovery and development process, ultimately leading to the identification of potent and selective protein degraders for therapeutic applications.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promega.com [promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 21. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (S,R,S)-AHPC-PEG3-propionic acid for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-propionic acid is a high-purity linker-ligand conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a propionic acid functional group. This functional group allows for straightforward conjugation to a target protein ligand, enabling the creation of a heterobifunctional PROTAC.
In the context of breast cancer research, a significant focus lies on targeting the Estrogen Receptor-alpha (ERα), a key driver in the majority of breast cancers. PROTACs offer a novel therapeutic strategy by inducing the degradation of ERα rather than merely inhibiting it. This approach has the potential to overcome resistance mechanisms observed with current endocrine therapies. By synthesizing an ERα-targeting PROTAC using this compound, researchers can investigate the targeted degradation of ERα and its subsequent effects on breast cancer cell proliferation and tumor growth.
These application notes provide a comprehensive guide to the experimental workflows, protocols, and data interpretation for researchers utilizing PROTACs synthesized from this compound in breast cancer studies. While the specific performance of a PROTAC is dependent on the chosen ERα ligand, the following protocols for VHL-based ERα PROTACs serve as a detailed guide for experimental design and execution.
Mechanism of Action: VHL-based ERα PROTAC
A PROTAC synthesized using this compound and an ERα ligand operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
The PROTAC molecule simultaneously binds to ERα and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to tag ERα with ubiquitin molecules. The poly-ubiquitinated ERα is then recognized and degraded by the proteasome, leading to the elimination of the receptor from the cancer cell.
Experimental Workflows
The evaluation of a novel ERα PROTAC involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Data Presentation: Quantitative Analysis of VHL-based ERα PROTACs
The following tables summarize typical quantitative data obtained from studies of VHL-based ERα PROTACs in breast cancer cell lines. These values serve as a benchmark for what can be expected when evaluating a newly synthesized PROTAC.
Table 1: In Vitro Degradation and Anti-proliferative Activity of a Representative VHL-based ERα PROTAC
| Cell Line | ERα DC₅₀ (nM)¹ | IC₅₀ (nM)² |
| MCF-7 | 5 - 20 | 10 - 50 |
| T47D | 10 - 50 | 20 - 100 |
| Tamoxifen-Resistant MCF-7 | 15 - 60 | 30 - 150 |
¹DC₅₀: Concentration required to degrade 50% of the target protein. ²IC₅₀: Concentration required to inhibit 50% of cell growth.
Table 2: In Vivo Efficacy of a Representative VHL-based ERα PROTAC in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Change in ERα Protein Level (%) |
| Vehicle Control | - | 0 | 0 |
| ERα PROTAC | 10 | ~60-80 | ~70-90 decrease |
| Fulvestrant (SERD) | 10 | ~50-70 | ~60-80 decrease |
Experimental Protocols
Protocol 1: ERα Degradation Assay by Western Blot
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with the PROTAC.
Materials:
-
MCF-7 or T47D breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ERα PROTAC synthesized with this compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the ERα PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a control group treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour prior to and during PROTAC treatment to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of ERα degradation on the viability and proliferation of breast cancer cells.
Materials:
-
MCF-7 or T47D cells
-
White, clear-bottom 96-well plates
-
ERα PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the ERα PROTAC for 72-96 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Analysis: Plot the luminescence signal against the PROTAC concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the formation of the ERα-PROTAC-VHL ternary complex.
Materials:
-
MCF-7 cells
-
ERα PROTAC
-
Co-IP lysis buffer
-
Anti-VHL antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-ERα, anti-VHL
Procedure:
-
Cell Treatment and Lysis: Treat MCF-7 cells with the ERα PROTAC (at a concentration known to induce degradation) or vehicle for a short duration (e.g., 2-4 hours). Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-VHL antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blot using anti-ERα and anti-VHL antibodies.
-
-
Analysis: The presence of an ERα band in the sample immunoprecipitated with the VHL antibody from PROTAC-treated cells (and its absence or weaker presence in the vehicle control) indicates the formation of the ternary complex.
Protocol 4: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of the ERα PROTAC in a preclinical model of breast cancer.
Materials:
-
Female immunodeficient mice (e.g., nude or NSG mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets
-
ERα PROTAC formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice. An estrogen pellet should also be implanted to support tumor growth.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle, ERα PROTAC, positive control like Fulvestrant).
-
Treatment: Administer the ERα PROTAC and control treatments daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Pharmacodynamic Analysis: Excise the tumors and analyze ERα protein levels by Western blot or immunohistochemistry to confirm target degradation in vivo.
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the vehicle control.
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs aimed at degrading ERα in breast cancer. The provided application notes and protocols offer a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of such PROTACs. By systematically applying these methodologies, researchers can effectively assess the therapeutic potential of their novel ERα degraders and contribute to the advancement of new treatments for breast cancer.
Application Notes and Protocols for PROTAC® Design Workflow Utilizing Pre-synthesized Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[2][] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1][5]
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, profoundly influencing the stability of the ternary complex, degradation efficiency, target selectivity, and pharmacokinetic properties.[2][][6][7] The optimization of the linker is a critical and often resource-intensive step in PROTAC development.[8] To streamline this process, the use of pre-synthesized linkers, often available as "Degrader Building Blocks" consisting of an E3 ligase ligand pre-conjugated to a linker with a reactive handle, has become an increasingly popular strategy.[9] This approach accelerates the synthesis of PROTAC libraries with diverse linker architectures, enabling a more rapid evaluation of structure-activity relationships (SAR).[3][][9]
These application notes provide a detailed workflow for the design, synthesis, and evaluation of PROTACs using pre-synthesized linkers, complete with experimental protocols for key assays and data presentation guidelines.
PROTAC Design and Synthesis Workflow
The overall workflow for designing and synthesizing PROTACs using pre-synthesized linkers is a modular and efficient process. It begins with the selection of appropriate ligands for the POI and an E3 ligase, followed by the choice of a suitable pre-synthesized linker. The final PROTAC is then assembled, purified, and subjected to a series of biochemical and cellular assays to evaluate its efficacy.
Data Presentation: Comparative Analysis of Linker Performance
The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6][10] Below is a summary of representative data illustrating the influence of different linker classes on PROTAC performance.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Flexible | Alkyl Chain | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 |
| Polyethylene Glycol (PEG) | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | ~10 | >90 | |
| PEG | Bromodomain-containing protein 4 (BRD4) | CRBN | 5 - 50 | >95 | |
| Rigid | Piperidine/Benzene | BRD4 | VHL | <1 | >90 |
| Triazole | Various | CRBN/VHL | 10 - 100 | >80 | |
| Cycloalkane | Various | CRBN/VHL | 20 - 150 | >75 |
Note: Direct comparison across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[6] The data presented here is for illustrative purposes to highlight the general trends observed with different linker types.
Experimental Protocols
PROTAC Synthesis using a Pre-synthesized Linker (Amide Coupling)
This protocol describes a general method for coupling a POI ligand containing a carboxylic acid to a pre-synthesized linker-E3 ligase ligand with a free amine.
Materials:
-
POI ligand with a carboxylic acid functional group
-
Pre-synthesized linker-E3 ligase ligand with a terminal amine (e.g., Pomalidomide-linker-NH2)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vials, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the pre-synthesized linker-E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the pre-synthesized linker-E3 ligase ligand to the activated POI ligand solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[5][11]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control for a specified duration (e.g., 24 hours).[11]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5][11]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol outlines the use of NanoBRET™ technology to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.[12][13][14]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for NanoLuc®-POI fusion protein (donor)
-
Expression plasmid for HaloTag®-E3 ligase fusion protein (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
PROTAC stock solution in DMSO
-
White, opaque 96-well or 384-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Seeding and Transfection:
-
Compound Treatment:
-
Reagent Addition and Signal Measurement:
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Add the detection reagent to each well.
-
Incubate at room temperature to allow the signal to stabilize.
-
Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.[12]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.[12]
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values, which represent the potency and maximal level of ternary complex formation, respectively.[12]
-
Mandatory Visualizations
PROTAC Mechanism of Action
Western Blot Experimental Workflow
NanoBRET Assay Principle
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In-Vitro Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein.[1] This process is orchestrated by a sequential enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2][3][4][5][6][7] The E3 ligase provides substrate specificity, making it a crucial component in determining which proteins are targeted for ubiquitination.[4][8] The fate of the ubiquitinated protein is determined by the nature of the ubiquitin modification, which can range from the attachment of a single ubiquitin molecule (monoubiquitination) to the formation of complex polyubiquitin (B1169507) chains.[1] These chains, linked through different lysine (B10760008) residues on ubiquitin, can signal for various cellular outcomes, including proteasomal degradation (most commonly via K48 linkages), altered protein localization, and modulation of protein activity.[2][5]
Given the central role of ubiquitination in numerous cellular processes, including signal transduction, DNA repair, and protein quality control, its dysregulation is implicated in a wide range of diseases such as cancer and neurodegenerative disorders.[4][9] Therefore, robust and reliable in-vitro ubiquitination assays are indispensable tools for elucidating the functions of specific E3 ligases, identifying their substrates, and for the screening and characterization of potential therapeutic inhibitors.
These application notes provide a detailed protocol for performing in-vitro ubiquitination assays, guidance on data analysis, and troubleshooting tips.
Signaling Pathway: The Ubiquitination Cascade
The ubiquitination process follows a well-defined enzymatic cascade, as illustrated in the diagram below. The process begins with the ATP-dependent activation of ubiquitin by the E1 enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ligase facilitates the transfer of ubiquitin from the E2 to a specific lysine residue on the target substrate protein. This cycle can be repeated to form a polyubiquitin chain.
References
- 1. Ubiquitin - Wikipedia [en.wikipedia.org]
- 2. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 3. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 5. Mechanisms of ubiquitination [unige.ch]
- 6. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS Analysis of PROTAC Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of PROTACs is a multi-step process that often involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand.[1] Monitoring the progress of these conjugation reactions is crucial for optimizing reaction conditions, ensuring high yields, and characterizing the final product and any impurities. Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical tool for this purpose, offering high sensitivity and selectivity for the analysis of complex reaction mixtures.
This application note provides detailed protocols for the LC-MS analysis of PROTAC conjugation reactions, including in-process reaction monitoring and final product characterization.
Mechanism of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This catalytic process allows for the removal of target proteins at sub-stoichiometric concentrations of the PROTAC.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
In-Process Monitoring of PROTAC Conjugation Reactions
This protocol describes a general method for monitoring the progress of a PROTAC synthesis reaction, such as an amide coupling or a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, using LC-MS.
Materials:
-
Reactants (POI ligand, linker, E3 ligase ligand)
-
Solvents (e.g., DMF, DMSO, DCM)
-
Reagents specific to the coupling chemistry (e.g., HATU, DIPEA for amide coupling; copper sulfate, sodium ascorbate (B8700270) for CuAAC)
-
Quenching solution (e.g., water, dilute acid)
-
LC-MS grade solvents (Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid)
-
LC-MS system equipped with a C18 column
Procedure:
-
Reaction Setup: Assemble the reaction mixture in a vial according to the specific synthesis protocol.
-
Time Zero (T0) Sample: Immediately after adding all reactants, withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Quenching: Quench the reaction in the aliquot by diluting it in a larger volume of a suitable solvent (e.g., 500 µL of 1:1 water:acetonitrile). This prevents further reaction.
-
Time-Course Sampling: At regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, and 24h), repeat steps 2 and 3 to collect samples over the course of the reaction.
-
Sample Preparation for LC-MS: Centrifuge the quenched samples to pellet any precipitates. Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS Analysis: Inject the samples onto the LC-MS system.
LC-MS Parameters:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Agilent 6120 Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 1500 |
| Data Analysis | Monitor the extracted ion chromatograms (EICs) for the masses of the starting materials and the expected PROTAC product. Integrate the peak areas to determine the relative amounts of each species at each time point. |
Final Product Characterization and Purity Analysis
This protocol outlines the procedure for analyzing the final, purified PROTAC to confirm its identity and determine its purity.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., DMSO, methanol) to a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial LC mobile phase conditions to a final concentration of 1-10 µg/mL in an LC-MS vial.
-
LC-MS Analysis: Inject the prepared sample onto the LC-MS system using the parameters described in the previous section.
-
High-Resolution Mass Spectrometry (HRMS) (Optional but Recommended): For accurate mass confirmation, analyze the sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for the determination of the elemental composition and confirmation of the molecular formula.[2]
-
Tandem Mass Spectrometry (MS/MS) (Optional): To further confirm the structure, perform MS/MS analysis. Isolate the molecular ion of the PROTAC and fragment it to observe characteristic product ions corresponding to the POI ligand, linker, and E3 ligase ligand moieties.[2]
Data Presentation
The quantitative data from the LC-MS analysis can be summarized in tables for easy comparison and interpretation.
Table 1: Time-Course Monitoring of PROTAC Synthesis
| Time Point | Starting Material 1 (Peak Area) | Starting Material 2 (Peak Area) | PROTAC Product (Peak Area) | % Conversion (Product / (Product + SM1)) |
| 0 h | 1.2 x 10^7 | 9.8 x 10^6 | Not Detected | 0% |
| 1 h | 6.5 x 10^6 | 5.1 x 10^6 | 5.5 x 10^6 | 45.8% |
| 4 h | 1.1 x 10^6 | 8.9 x 10^5 | 1.1 x 10^7 | 90.9% |
| 24 h | Not Detected | Not Detected | 1.2 x 10^7 | >99% |
Table 2: Final Product Purity Analysis
| Analyte | Retention Time (min) | Observed m/z | Theoretical m/z | Purity by UV (%) |
| PROTAC XYZ | 3.45 | 987.54 | 987.53 | 98.5 |
| Impurity 1 | 2.89 | 456.23 | - | 1.2 |
| Impurity 2 | 4.12 | 531.31 | - | 0.3 |
Visualizations
Experimental Workflow
The general workflow for the LC-MS analysis of a PROTAC conjugation reaction involves sampling, sample preparation, LC separation, and MS detection.
Caption: General workflow for LC-MS analysis of PROTAC synthesis.
Online Reaction Monitoring Setup
For real-time analysis, an online LC-MS system can be directly coupled to the reaction vessel. This automated setup allows for continuous monitoring of the reaction progress.
Caption: Schematic of an online LC-MS reaction monitoring system.
Conclusion
LC-MS is a powerful and essential technique for the development and synthesis of PROTACs. The protocols and methods described in this application note provide a framework for the effective monitoring of PROTAC conjugation reactions and the characterization of the final products. By implementing these LC-MS strategies, researchers can accelerate the development of novel PROTAC-based therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for PROTAC Activity
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3]
-
Too long: Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or unproductive ternary complex.[1][3]
Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid structures such as piperazine (B1678402) or piperidine (B6355638) can enhance conformational stability.[1][][5] The chemical nature of the linker, such as the presence of alkyl chains or triazole moieties, can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[][5]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[1][6][7] A well-designed linker can promote positive cooperativity in ternary complex formation, where the binding of the first protein increases the affinity for the second.[6] This increased stability of the ternary complex can help to mitigate the hook effect.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1][6]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to an unstable complex.[3][6] Solution: Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1] |
| Unfavorable Ternery Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible.[1][6] Solution: Redesign the linker to alter the relative orientation of the two proteins. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][6] Solution: Modify the linker to improve properties like solubility and cell permeability, for example by incorporating PEG units.[1][5] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1] Solution: Perform an in-vitro or in-cell ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1] |
Diagram 1: PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[3] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[3]
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <20 |
| PROTAC B | PEG | 16 | 10 | >90 |
| PROTAC C | PEG | 20 | 500 | 40 |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][3]
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | Alkyl | 13 | 250 | 60 |
| PROTAC Y | Alkyl | 15 | 50 | >85 |
| PROTAC Z | Alkyl | 17 | 75 | >80 |
| PROTAC W | Alkyl | 19 | 400 | 55 |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1][3]
Diagram 2: Troubleshooting Workflow for Poor PROTAC Activity
Caption: A systematic workflow to troubleshoot and optimize PROTACs with poor degradation activity.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
Protocol:
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Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).[8]
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[8] Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[8]
-
Data Interpretation: Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours).[8] Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).[8]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase (e.g., VHL or CRBN) overnight at 4°C.[8] Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[8]
-
Washing and Elution: Wash the beads several times to remove non-specific binding.[8] Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[8]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins.[8]
-
Data Interpretation: An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[8]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation, providing insights into binding affinities and complex stability.[1][10]
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[1]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (association and dissociation rates) of the binary interaction.[1]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the determination of the cooperativity factor (alpha).[10]
Diagram 3: Experimental Workflow for PROTAC Linker Optimization
Caption: A typical experimental workflow for the rational design and optimization of PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PROTAC Synthesis with AHPC Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize AHPC (azetidine-hyp-capping) linkers.
Frequently Asked Questions (FAQs)
Q1: My final PROTAC yield is very low after the coupling reaction. What are the potential causes and how can I improve it?
Low yields in the final coupling step of your PROTAC synthesis can stem from several factors, including incomplete reactions or product degradation. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Amide Coupling | - Optimize Coupling Reagents: Screen various coupling reagents such as HATU, HBTU, or COMU, along with different bases like DIPEA or TEA. HATU is often favored for its efficiency and ability to minimize side reactions.[2] - Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the reactant that is not in excess.[1] - Extend Reaction Time: Monitor the reaction's progress using LC-MS and allow it to continue until the starting material is consumed, which can take anywhere from a few hours to overnight.[1] - Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) may help drive it to completion. However, it's important to monitor for potential side reactions.[1] |
| Steric Hindrance | The amine on your warhead molecule might be sterically hindered, impeding the coupling reaction.[2] Consider using a more potent coupling reagent like HATU, HBTU, or PyBOP, which are known to be effective in such cases.[2] |
| Impure Reagents | The purity of the AHPC-linker, your warhead, and the coupling reagents is critical for a successful reaction.[2] Ensure all reagents are of high purity and stored under the recommended conditions.[2] |
| Product Degradation During Purification | - Use Neutral pH Buffers for HPLC: If your PROTAC is sensitive to acidic conditions, employ a neutral pH buffer system for preparative HPLC.[1] - Work Efficiently at Low Temperatures: Minimize the time your PROTAC spends on the column and consider performing the purification at a lower temperature if stability is a concern.[1] |
Q2: I am observing unexpected side products in my reaction mixture. How can I minimize their formation?
The formation of side products can complicate the purification process and lead to a reduction in the yield of your desired PROTAC.[2]
Common Side Reactions and Prevention Strategies:
| Side Reaction | Prevention Strategy |
| Racemization | The chiral centers in your molecules can be susceptible to racemization during the coupling reaction.[2] The addition of an equivalent of 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can help suppress this.[2] Coupling reagents like HATU are also known to cause less epimerization.[2] |
| Guanidinylation of the Amine | When using uronium-based coupling reagents like HBTU or HATU in excess, they can react with the free amine of your coupling partner.[2] To avoid this, use these reagents in equimolar amounts relative to the carboxylic acid.[2] |
| Reaction with Non-target Amines | If your warhead molecule contains multiple amine groups, the coupling may occur at an undesired site.[2] Utilize appropriate protecting groups for non-target amines to ensure site-specific coupling.[2] |
Q3: My PROTAC is difficult to purify using flash column chromatography. What alternative purification strategies can I use?
Due to their often high polarity and molecular weight, PROTACs can be challenging to purify via standard flash column chromatography.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying PROTACs due to its high resolving power.[3]
A multi-step purification strategy is often necessary to achieve the high purity required for biological evaluation.[3] This may involve an initial crude purification followed by a high-resolution polishing step.[3]
Q4: How do I confirm the structural integrity of my synthesized PROTAC?
Verifying the purity and structural integrity of your synthesized PROTAC is a critical step.[4] The most common analytical techniques for this are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
-
LC-MS is used to check the purity of the sample and confirm the molecular weight of the final product.[5]
-
NMR provides detailed structural information, confirming that the warhead, linker, and E3 ligase ligand have been successfully coupled and that the overall structure is correct.[5][]
Troubleshooting Workflows and Protocols
General Synthesis and Troubleshooting Workflow
The following diagram illustrates a general workflow for PROTAC synthesis and a decision tree for troubleshooting common issues.
Caption: A generalized workflow for the synthesis and troubleshooting of PROTACs.
Experimental Protocols
This protocol is for monitoring the progress of the coupling reaction between the AHPC-linker and the warhead.
Instrumentation and Conditions:
| Parameter | Setting |
| LC System | Agilent 1100 HPLC system or equivalent[7] |
| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent[7] |
| Column | C18 column (e.g., Zorbax® C18, 5 µm, 4.6 × 150 mm)[7] |
| Mobile Phase A | 0.1% Formic acid in water[8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[8] |
| Gradient | A gradient of 5–95% B over a suitable time frame (e.g., 2-5 minutes) |
| Flow Rate | 0.35 - 0.6 mL/min[7][9] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 10 µL[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
Procedure:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a suitable solvent (e.g., acetonitrile).
-
Dilute the quenched sample with the mobile phase.
-
Inject the sample into the LC-MS system.
-
Monitor the disappearance of the starting materials (AHPC-linker and warhead) and the appearance of the desired PROTAC product by extracting the ion chromatograms corresponding to their respective m/z values.
This protocol outlines a general method for the purification of a crude PROTAC product.[3]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Preparative HPLC system with UV detection[3] |
| Column | C18 stationary phase |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | A typical gradient would be from 20% to 80% Mobile Phase B over 40 minutes[3] |
| Flow Rate | Dependent on column size |
| Detection | UV at a suitable wavelength (e.g., 214 nm, 254 nm) |
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent like DMSO, then dilute with Mobile Phase A.[3] Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run the established gradient.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC product.[3]
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC or UPLC-MS to determine the purity of each fraction.[3]
-
Pooling and Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the pure PROTAC.[3]
This protocol is for confirming the structure of the final purified PROTAC.
Instrumentation and Sample Preparation:
-
NMR Spectrometer: 400 MHz or higher
-
Solvent: Deuterated solvent in which the PROTAC is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
Sample Concentration: 5-10 mg of the purified PROTAC dissolved in 0.5-0.7 mL of deuterated solvent.
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for the warhead, the AHPC moiety, and the linker.
-
Ensure the integration of the peaks corresponds to the expected number of protons in each part of the molecule.
-
Look for the disappearance of signals from the starting materials (e.g., the terminal amine of the warhead or the activated carboxyl group of the linker).
-
Confirm the presence of new signals resulting from the formation of the amide bond connecting the components.
-
Data Presentation
Table 1: Typical Yields for PROTAC Synthesis Steps
| Reaction Step | Typical Yield Range | Factors Influencing Yield |
| Coupling of AHPC to Linker | 60-90% | Purity of starting materials, choice of coupling reagents. |
| Deprotection | >90% | Choice of deprotection agent, reaction time. |
| Final Coupling to Warhead | 30-70% | Steric hindrance, reactivity of the warhead, coupling conditions.[1] |
| Overall Yield | 15-50% | Cumulative efficiency of all steps and purification recovery. |
Table 2: Common Adducts Observed in Mass Spectrometry of PROTACs
| Adduct | m/z Calculation | Common Occurrence |
| [M+H]⁺ | Molecular Weight + 1.0073 | Most common in positive ESI mode. |
| [M+Na]⁺ | Molecular Weight + 22.9892 | Frequently observed, especially with PEG linkers. |
| [M+K]⁺ | Molecular Weight + 38.9632 | Less common but possible. |
| [M+2H]²⁺ | (Molecular Weight + 2.0146) / 2 | For larger PROTACs, multiple charging is common. |
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Decision Tree for Low Yield in Coupling Reaction
Caption: A decision-making guide for addressing low yields in the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. sciex.com [sciex.com]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S,R,S)-AHPC-PEG3-propionic acid Conjugation
Welcome to the technical support center for troubleshooting low yields in (S,R,S)-AHPC-PEG3-propionic acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and best practices for this specific bioconjugation reaction, which is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation?
The conjugation of (S,R,S)-AHPC to PEG3-propionic acid involves the formation of a stable amide bond. This reaction couples the primary amine of (S,R,S)-AHPC, a von Hippel-Lindau (VHL) E3 ligase ligand, with the terminal carboxylic acid of the PEG3-propionic acid linker.[1][2] This is a crucial step in assembling PROTACs, which are designed to bring a target protein into proximity with an E3 ligase for subsequent ubiquitination and degradation.[3]
Q2: What are the most common reasons for low yield in this conjugation reaction?
Low yields in this amide coupling reaction can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction efficiency.
-
Reagent Quality and Handling: The purity and stability of the coupling reagents (e.g., EDC, NHS), as well as the starting materials, are critical. Moisture contamination can inactivate the reagents.[3]
-
Inefficient Activation of Carboxylic Acid: The carboxylic acid on the PEG linker must be effectively activated to react with the amine.
-
Hydrolysis of the Activated Ester: The activated intermediate is susceptible to hydrolysis, which competes with the desired amide bond formation.[3]
-
Steric Hindrance: The molecular structures of the VHL ligand and the PEG linker can create steric hindrance, making the reactive sites less accessible.[3][4]
-
Side Product Formation: Undesired side reactions can consume starting materials and complicate purification.
-
Purification Losses: The final product may be lost during purification steps if the chosen method is not optimized.
Q3: How critical is pH control during the conjugation process?
pH control is one of the most critical parameters for a successful EDC/NHS-mediated conjugation. A two-step pH process is highly recommended for optimal results.[5]
-
Activation Step (pH 4.5-6.0): The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[5]
-
Coupling Step (pH 7.0-8.5): The subsequent reaction of the activated NHS-ester with the primary amine of (S,R,S)-AHPC is most efficient at a neutral to slightly alkaline pH. This is because the primary amine needs to be in its deprotonated, nucleophilic state. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[5]
Using a single, intermediate pH for both steps can lead to reduced overall efficiency due to either incomplete activation or rapid hydrolysis of the activated ester.[5]
Troubleshooting Guide: Low Conjugation Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in your this compound conjugation experiments.
| Observation/Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Coupling Reagents: EDC and/or NHS may have been compromised by moisture. | - Use fresh, anhydrous EDC and NHS. - Allow reagents to equilibrate to room temperature before opening to prevent condensation. - Prepare reagent solutions immediately before use. |
| Incorrect pH for Activation/Coupling: The pH of the reaction buffers is outside the optimal range. | - Verify the pH of your buffers. - For the activation step, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0. - For the coupling step, adjust the pH to 7.2-8.0 with a non-amine buffer like PBS.[5] | |
| Hydrolysis of Activated Ester: The NHS-ester intermediate is being hydrolyzed before it can react with the amine. | - Perform the coupling step immediately after the activation step. - Consider performing the reaction in an anhydrous organic solvent like DMF or DMSO to minimize water content.[3] | |
| Insufficient Reagent Concentration: The molar ratios of the coupling reagents are too low. | - Increase the molar excess of EDC and NHS. A starting point is 1.2 to 1.5 equivalents of each relative to the carboxylic acid. In some cases, a larger excess may be beneficial.[6] | |
| Reaction Stalls or is Incomplete | Steric Hindrance: The reactive sites on (S,R,S)-AHPC or the PEG linker are sterically hindered. | - Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU, which are known to be more effective for difficult couplings.[7] - Increase the reaction time and/or temperature. |
| Poor Solubility of Reactants: (S,R,S)-AHPC or the PEG linker are not fully dissolved in the reaction solvent. | - Use a solvent system known to effectively dissolve both reactants, such as DMF or NMP.[1] - Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation.[8] | |
| Multiple Unidentified Peaks in LC-MS | Formation of Side Products: Side reactions are occurring, such as the formation of N-acylurea or anhydride (B1165640). | - Optimize the molar ratios of EDC and NHS. An excess of EDC can sometimes lead to N-acylurea formation. - Ensure a strictly anhydrous environment to minimize anhydride formation. |
| Reaction with Non-target Amines: If other primary amines are present and unprotected, they will compete in the reaction. | - Ensure that any additional primary amines on your starting materials are appropriately protected before the conjugation reaction. | |
| Low Yield After Purification | Product Loss During Workup/Purification: The purification method is not suitable for the product. | - Optimize the purification method. Reverse-phase HPLC is a common and effective method for PROTAC purification. - Ensure that the product is stable under the purification conditions (e.g., pH of the mobile phase). |
Data Presentation: Comparison of Coupling Reagents
While EDC/NHS is a common choice, other coupling reagents can offer advantages, particularly for challenging conjugations. The choice of reagent can significantly impact the reaction yield.
| Coupling Reagent | Typical Additive | Advantages | Considerations | Reported Yields (in similar systems) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS or Sulfo-NHS | - Water-soluble byproducts are easily removed. - Widely used and well-documented. | - Can be sensitive to moisture. - May require optimization of molar ratios to avoid side reactions. | 24% (solid-phase), 95% (solution-phase)[5] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA or other non-nucleophilic base | - High coupling efficiency, especially for sterically hindered amines. - Fast reaction times. - Reduces the risk of racemization. | - More expensive than EDC. - Byproducts can sometimes be challenging to remove. | Generally high yields, often superior to HBTU.[7] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt, DIPEA | - Efficient and widely used in peptide synthesis. | - Can cause guanidinylation of the primary amine if used in excess. | Low to no product in some challenging systems.[5] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | - Effective for sterically hindered couplings. | - Can be less efficient than HATU. - Byproducts can be difficult to remove. | Low to no product in some challenging systems.[5] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | DIPEA | - High efficiency and solubility. - Considered safer than benzotriazole-based reagents. - Requires only one equivalent of base. | - Newer reagent, may have less literature for specific applications. | Reported to be more efficient than HOAt-based reagents in some cases.[7] |
Experimental Protocols
Detailed Methodology for this compound Conjugation using EDC/NHS
This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for your specific experimental setup.
Materials:
-
(S,R,S)-AHPC (ensure high purity)
-
PEG3-propionic acid (ensure high purity)
-
EDC-HCl (fresh, anhydrous)
-
N-hydroxysuccinimide (NHS) (fresh, anhydrous)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA)
-
0.1 M MES buffer, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring
Procedure:
Step 1: Activation of PEG3-propionic acid
-
Dissolve PEG3-propionic acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC-HCl (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 15-30 minutes. The reaction progress can be monitored by LC-MS to confirm the formation of the NHS-activated PEG linker.
Step 2: Conjugation with (S,R,S)-AHPC
-
In a separate flask, dissolve (S,R,S)-AHPC (1 to 1.5 equivalents) in anhydrous DMF.
-
Add the solution of (S,R,S)-AHPC to the activated PEG linker solution from Step 1.
-
Add DIPEA (2-3 equivalents) to raise the pH of the reaction mixture to approximately 8.0.
-
Stir the reaction at room temperature for 2-4 hours, or overnight if necessary. Monitor the reaction progress by LC-MS until the starting materials are consumed and the desired product peak is maximized.
Step 3: Quenching and Work-up
-
Once the reaction is complete, quench any remaining activated ester by adding a small amount of water or an amine-containing buffer (e.g., Tris buffer).
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final this compound conjugate.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: this compound Conjugation
Caption: Experimental workflow for the conjugation reaction.
Logical Relationship: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S,R,S)-AHPC-PEG3-NH2 hydrochloride ≥95% | 2097971-11-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Cell Permeability of VHL-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of improving the cell permeability of these innovative molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing low apparent permeability (Papp) values for my VHL-based PROTAC in the Parallel Artificial Membrane Permeability Assay (PAMPA)?
A1: Low Papp values in PAMPA, which measures passive diffusion, are often attributed to the inherent physicochemical properties of PROTACs that fall outside of traditional drug-like space. Key factors include:
-
High Molecular Weight (MW): PROTACs are large molecules, typically >800 Da, and permeability generally decreases as MW increases.[1][2][3]
-
Large Polar Surface Area (PSA): A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) contributes to a large PSA, which can hinder passage through the lipophilic cell membrane.[1][4]
-
Low Lipophilicity: While a certain degree of lipophilicity is required, a low LogP can result in poor partitioning into the artificial membrane.
To troubleshoot, consider the following:
-
Structural Modifications: Systematically modify the linker or warhead to reduce HBDs and HBAs. For instance, substituting an amide bond with an ester has been shown to improve permeability.[1][3][5]
-
Assess Lipophilic Permeability Efficiency (LPE): This metric can provide insights into how structural changes affect permeability beyond simple lipophilicity.[1][3][6]
Q2: My PROTAC shows reasonable permeability in PAMPA, but very low permeability and/or poor recovery in the Caco-2 assay. What could be the reason?
A2: Discrepancies between PAMPA and Caco-2 assays often point towards cellular mechanisms not captured by the artificial membrane model. Potential causes include:
-
Active Efflux: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump your PROTAC out of the cell, resulting in a low apical-to-basolateral (A-B) permeability and a high basolateral-to-apical (B-A) permeability.[2][7] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[7]
-
Poor Solubility in Assay Buffer: PROTACs can have low aqueous solubility, leading to precipitation in the assay buffer and consequently low recovery.[5][8][9]
-
Non-specific Binding: The complex cellular environment of the Caco-2 assay can lead to non-specific binding of the PROTAC to cells or the assay plate, also resulting in low recovery.[5][8]
To address these issues:
-
Perform a Bidirectional Caco-2 Assay: This will determine the efflux ratio and confirm if your PROTAC is a substrate of efflux transporters.[2][7][8]
-
Modify Assay Conditions: To improve recovery, consider adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer.[8][9]
-
Include Inhibitors: Co-incubating with known efflux pump inhibitors like verapamil (B1683045) (for P-gp) can help confirm if your PROTAC is a substrate of that specific transporter.[7]
Q3: I have modified the linker of my VHL-based PROTAC, but the permeability has not improved as expected. What linker properties are most critical?
A3: The linker plays a crucial role in determining the overall properties of the PROTAC, including its conformation and ability to cross the cell membrane.[10] Key linker properties to consider are:
-
Flexibility and Conformation: Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can allow the PROTAC to adopt a folded or "chameleonic" conformation in the non-polar environment of the cell membrane.[11][12][13][14][15] This folded state can shield polar groups and reduce the solvent-accessible 3D polar surface area, facilitating membrane passage.[11][13][15][16][17][18]
-
Intramolecular Hydrogen Bonds (IMHBs): The ability of the linker to promote the formation of IMHBs is critical for adopting a collapsed, more permeable conformation.[11][13][15][17][19][20] These bonds can effectively "hide" polar functionalities.
-
Composition: While PEG linkers can promote favorable conformations, short alkyl linkers have also been advocated to reduce the overall polar surface area.[1] However, some studies have shown that alkyl linkers can lead to lower permeability compared to their PEG counterparts, highlighting the complex interplay of factors.[1] The presence of rigid elements like piperidine (B6355638) or piperazine (B1678402) moieties in the linker can also enhance water solubility and cell permeability.[5]
To optimize your linker:
-
Computational Modeling: Use molecular dynamics (MD) simulations to predict the conformational preferences of your PROTAC in different solvent environments (polar vs. non-polar) to assess its "chameleonicity".[11][12][17]
-
Systematic SAR: Synthesize a series of PROTACs with systematic variations in linker length, flexibility, and composition to empirically determine the optimal design.[16][18]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that influence the cell permeability of VHL-based PROTACs?
A1: The cell permeability of VHL-based PROTACs is a complex interplay of several physicochemical properties. Unlike traditional small molecules that often adhere to Lipinski's Rule of Five, PROTACs occupy a "beyond the rule of five" chemical space.[2][14] Key properties to consider are:
-
Molecular Weight (MW): Generally, lower MW is preferred, but many active PROTACs have high MWs (>800 Da).[1][2][3]
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better permeability. Reducing the number of hydrogen bond donors (HBDs) and acceptors (HBAs) is a common strategy.[1][2][13]
-
Lipophilicity (LogP/LogD): A balance is required. While sufficient lipophilicity is needed for membrane partitioning, excessively high LogP can lead to poor aqueous solubility and non-specific binding.
-
3D Conformation and "Chameleonicity": The ability of a PROTAC to dynamically change its conformation to present a less polar surface in a non-polar environment is a critical determinant of its permeability.[12][13][14][15] This is often facilitated by the formation of intramolecular hydrogen bonds.[11][13][15][17][19][20]
Q2: How can I rationally design VHL-based PROTACs with improved cell permeability?
A2: Rational design involves a multi-pronged approach:
-
Minimize Polarity: Strategically replace polar groups, particularly solvent-exposed amide bonds, with less polar moieties like esters, where tolerated for target binding.[1][3][5]
-
Promote Favorable Conformations: Design linkers that encourage the formation of intramolecular hydrogen bonds and a collapsed, less polar conformation in a non-polar environment.[11][13][15][16][17][18]
-
Leverage Computational Tools: Employ molecular dynamics simulations to predict the conformational dynamics and chameleonic properties of your designed PROTACs.[11][12][17]
-
Consider Formulation Strategies: For PROTACs with inherently poor permeability, advanced drug delivery systems such as polymeric micelles, lipid-based nanoparticles, and exosomes can be employed to improve cellular uptake.[21][22][23][24][25]
Q3: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A3: The "hook effect" describes a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[4] While not directly a measure of permeability, poor cell permeability can necessitate the use of higher extracellular concentrations to achieve a sufficient intracellular concentration for degradation, which can push the intracellular concentration into the range where the hook effect becomes prominent. Improving cell permeability allows for the use of lower, more effective concentrations.
Quantitative Data Summary
The following tables summarize the physicochemical and permeability data for a selection of VHL-based PROTACs from the literature.
Table 1: Physicochemical Properties and PAMPA Permeability of Selected VHL-Based PROTACs
| Compound | Molecular Weight (Da) | ALogP | HBD | HBA | PAMPA Pe (10-6 cm/s) | Reference |
| PROTAC 7 | 935 | 4.8 | 4 | 14 | 0.6 | [3] |
| PROTAC 8 | 1003 | 4.8 | 4 | 16 | 0.1 | [3] |
| PROTAC 9 | 1049 | 6.0 | 4 | 17 | < 0.005 | [1] |
| PROTAC 15 | 979 | 4.5 | 5 | 15 | 0.005 | [1][3] |
| PROTAC 16 | 1005 | 4.5 | 5 | 16 | 0.01 | [1][3] |
| PROTAC 17 | 934 | 6.1 | 5 | 12 | 0.002 | [1] |
HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors
Table 2: Caco-2 Permeability Data for Selected PROTACs
| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC 14 (Cereblon-based) | 1.7 | 14.1 | 8.4 | [2] |
| PROTAC 18 (Adamantyl-based) | 0.15 | 0.22 | 1.5 | [2] |
| PROTAC 20b (VHL-based) | 0.35 | 0.24 | ~0.7 | [2] |
| PROTAC 20d (VHL-based) | < 0.7 | 8.6 | > 12 | [2] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of VHL-based PROTACs.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Acceptor sink plate (e.g., 96-well microplate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds (e.g., highly permeable and poorly permeable standards)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Artificial Membrane: Carefully paint 5 µL of a 1% lecithin in dodecane solution onto the filter of each well of the donor plate.
-
Prepare Donor Solution: Dissolve the test PROTAC and control compounds in PBS (with a small amount of DMSO if necessary for solubility, keeping the final DMSO concentration below 1%) to a final concentration of, for example, 10 µM.
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD and VA are the volumes of the donor and acceptor compartments, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[C]A is the concentration of the compound in the acceptor well.
-
[C]eq is the equilibrium concentration, calculated as ([C]DVD + [C]AVA) / (VD + VA).
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a method for assessing permeability in a cell-based model that accounts for both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Test PROTACs and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability, and a known efflux substrate like digoxin)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Prepare Assay Buffer: Prepare HBSS buffer (pH 7.4). For PROTACs, it is recommended to supplement the buffer with 0.25% BSA to improve solubility and reduce non-specific binding.[8][9]
-
Prepare Dosing Solutions: Dissolve the test PROTACs and control compounds in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh assay buffer to the basolateral (bottom) compartment. c. Add the dosing solution to the apical (top) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Measurement (Basolateral to Apical - B-A): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh assay buffer to the apical compartment. c. Add the dosing solution to the basolateral compartment. d. Incubate and collect samples as described for the A-B direction.
-
Quantification: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio: a. Calculate the Papp value for both A-B and B-A directions using a similar formula as for PAMPA, adjusting for the specific volumes and surface area of the Transwell insert. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Visualizations
Caption: VHL-based PROTAC signaling pathway.
Caption: Workflow for PROTAC permeability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the chameleonicity and permeability of PROTACs using molecular dynamics simulations, Markov models, and deep learning - American Chemical Society [acs.digitellinc.com]
- 13. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 23. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholars.mssm.edu [scholars.mssm.edu]
- 25. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Assays Technical Support Center: Navigating the Hook Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of the hook effect in your experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC assays?
The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve.[3] At optimal concentrations, PROTACs efficiently form a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.[3][4] However, at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase separately, which inhibits the formation of the degradation-mediating ternary complex.[1][2][3]
Q2: What are the primary causes of the hook effect?
The hook effect is primarily caused by an imbalance between binary and ternary complex formation at high PROTAC concentrations.[1][5] Key contributing factors include:
-
Binding Affinities: A significant disparity in the binding affinities of the PROTAC for the target protein and the E3 ligase can promote the formation of one binary complex over the other, exacerbating the hook effect.[3]
-
Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity stabilizes the ternary complex, which can mitigate the hook effect. Conversely, negative cooperativity can worsen it.[3]
-
Linker Design: The length, rigidity, and chemical composition of the linker connecting the target-binding and E3 ligase-binding moieties are critical for the formation of a stable and productive ternary complex.[3][6]
-
Cellular Concentrations: The relative abundance of the target protein and the recruited E3 ligase within the cell can also influence the severity of the hook effect.[3]
Q3: How can I identify the hook effect in my experimental data?
The hook effect is identified by a bell-shaped dose-response curve where the percentage of target protein degradation decreases at higher PROTAC concentrations after reaching a maximum degradation level (Dmax).[6] To properly observe this, it is crucial to perform a wide dose-response experiment with a sufficient number of data points, particularly in the higher concentration range.[1][7]
Troubleshooting Guides
Issue 1: A significant hook effect is observed in the cellular degradation assay.
-
Possible Cause: The PROTAC concentrations tested are too high, leading to the formation of unproductive binary complexes.[3]
-
Troubleshooting Step: Perform a wider dose-response curve with more dilution points, spanning from picomolar to high micromolar ranges, to accurately determine the optimal degradation concentration (DC50) and the concentration at which the hook effect begins.[1][7] It is recommended to use at least 8-10 concentrations with half-log dilutions.[6]
-
-
Possible Cause: Poor ternary complex stability.
-
Troubleshooting Step: Characterize the ternary complex using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess its stability and cooperativity.[3][6] A low cooperativity value may indicate an unstable complex.
-
-
Possible Cause: Suboptimal linker design.
Issue 2: The PROTAC shows weak or no degradation at expected active concentrations.
-
Possible Cause: The tested concentrations fall entirely within the hook effect region.[6]
-
Troubleshooting Step: Test a much broader range of concentrations, including very low concentrations (e.g., picomolar range), to identify the optimal degradation window.[7]
-
-
Possible Cause: Insufficient target engagement or ternary complex formation in a cellular context.
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10 | Low degradation |
| 1 | 40 | Increasing degradation |
| 10 | 90 (Dmax) | Maximum degradation |
| 100 | 65 | Onset of hook effect |
| 1000 | 30 | Pronounced hook effect |
| 10000 | 15 | Strong hook effect |
Table 2: Comparison of Key Degradation Parameters for Different PROTACs
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | 8 | 95 | Minimal hook effect observed up to 10 µM. |
| PROTAC-Y | 15 | 85 | Pronounced hook effect observed above 100 nM.[6] |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][12]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.[6]
-
Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[12]
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[1]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in an appropriate assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in the assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Incubate to allow for ternary complex formation.[1]
-
Add the donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-APC) labeled antibodies.
-
Incubate to allow for antibody binding.[1]
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. An increase in this ratio indicates the formation of the ternary complex.[1]
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[1][9]
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that gives strong degradation.
-
Co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[9]
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells under denaturing conditions to disrupt protein-protein interactions.[12]
-
Perform immunoprecipitation for the target protein.
-
-
Western Blot Analysis:
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amide Coupling to PEG Linkers
Welcome to the technical support center for optimizing reaction conditions for amide coupling to Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in amide coupling to PEG linkers?
Low yields in amide coupling reactions involving PEG linkers are frequently due to suboptimal reaction conditions, leading to incomplete reactions or the formation of side products. Key factors to investigate include the quality and ratio of coupling agents (e.g., EDC, NHS), reaction pH, solvent purity, and moisture control.[1]
Q2: How do I choose the right buffer for my amide coupling reaction?
The choice of buffer is critical for efficient amide coupling. It is essential to use amine-free buffers, as primary amines in buffers like Tris or glycine (B1666218) will compete with the target amine for reaction with the activated PEG linker.[2][3][4] Recommended buffers include Phosphate-Buffered Saline (PBS), MES, and borate (B1201080) buffers.[2][3][4]
Q3: What is the optimal pH for EDC/NHS chemistry with PEG linkers?
EDC/NHS chemistry involves a two-step process with distinct optimal pH ranges for each step:
-
Activation Step: The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[2][3][5][6]
-
Coupling Step: The reaction of the NHS-activated PEG linker with the primary amine on the target molecule is most efficient at a physiological to slightly alkaline pH of 7.2-8.0.[2][3][5][6]
Q4: Can I use an organic solvent for my amide coupling reaction?
Yes, amide coupling with PEG linkers can be performed in organic solvents, particularly when dealing with hydrophobic molecules. Anhydrous solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are commonly used.[2][3] It is crucial to ensure the solvents are dry, as moisture can lead to the hydrolysis of the activated ester.[6]
Q5: What are common side reactions in amide coupling to PEG linkers and how can they be minimized?
Common side reactions include:
-
Hydrolysis of the activated ester: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions. To minimize this, the conjugation step should be performed immediately after activation.[5][7]
-
Formation of N-acylurea byproduct: This can occur when using carbodiimides like EDC if the reaction with the amine is not efficient.[6] Using NHS helps to create a more stable intermediate, reducing this side reaction.[7]
-
O-acylation of hydroxyl groups: If the PEG linker also contains a hydroxyl group, there is a risk of undesired acylation, forming an ester linkage. This is more likely under harsh reaction conditions or with a large excess of the acylating agent.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amide coupling of PEG linkers.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Incorrect pH for activation or conjugation. | Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0.[5] |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after the activation step.[5] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[4][5] | |
| Inefficient activation of the carboxylic acid. | Use fresh, high-quality EDC and NHS. The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0).[6] | |
| Precipitation of Protein/Molecule during Reaction | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker.[5] |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[5] | |
| Formation of Side Products | O-acylation of hydroxyl groups on the PEG linker. | Maintain the reaction pH between 7 and 8.5 to favor the reaction with the more nucleophilic amine group.[6] |
| Formation of N-acylurea byproduct. | Ensure efficient trapping of the O-acylisourea intermediate by using an adequate concentration of NHS.[6][7] |
Quantitative Data Summary
The following tables provide recommended molar ratios and pH conditions for successful amide coupling reactions.
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Recommended Molar Ratio | Notes |
| EDC | 1.2 - 2.0 equivalents (relative to PEG-acid) | Drives the initial activation of the carboxyl group. Higher excess may be needed for dilute solutions.[3][5] |
| NHS/sulfo-NHS | 1.2 - 2.0 equivalents (relative to PEG-acid) | Stabilizes the activated intermediate, forming a more stable NHS ester.[3][5] |
| Amine-containing Molecule | 1.0 - 1.5 equivalents (relative to PEG-acid) | The optimal ratio should be determined empirically for each specific application. |
| Activated PEG linker to Protein | 10-20 fold molar excess | A good starting point for optimizing the degree of PEGylation.[5] |
Table 2: Optimal pH Conditions for Two-Step EDC/NHS Coupling
| Reaction Step | Buffer | Optimal pH Range |
| Activation of PEG-COOH | MES or other non-amine, non-carboxylate buffer | 4.5 - 6.0 |
| Coupling to Amine | PBS, HEPES, or Borate buffer | 7.2 - 8.0 |
Experimental Protocols
Protocol 1: Two-Step Aqueous Amide Coupling using EDC/NHS
This protocol is for the conjugation of a carboxyl-terminated PEG linker to a primary amine-containing molecule in an aqueous environment.
-
Reagent Preparation:
-
Equilibrate all reagents, including the PEG-acid, EDC, and NHS, to room temperature before opening the bottles.[2][3]
-
Prepare stock solutions of EDC and NHS in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[3] Prepare these solutions immediately before use as EDC and NHS can hydrolyze.
-
Dissolve the amine-containing molecule in a suitable coupling buffer (e.g., PBS, pH 7.4).[2][3]
-
-
Activation of PEG-COOH:
-
Dissolve the PEG-acid in the activation buffer.
-
Add the EDC stock solution to the PEG-acid solution, followed immediately by the NHS stock solution. Recommended molar ratios are typically 1.2-2.0 equivalents of EDC and NHS relative to the PEG-acid.[3][5]
-
Incubate the reaction mixture for 15-30 minutes at room temperature.[2][3][7]
-
-
Coupling to the Amine-Containing Molecule:
-
Add the activated PEG-acid mixture to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[5] Adjust with the coupling buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching the Reaction:
-
Quench the reaction by adding a quenching buffer (e.g., hydroxylamine (B1172632) or Tris) to a final concentration of 10-50 mM.[3][7] This will hydrolyze any remaining active NHS esters.
-
Incubate for 15 minutes.[7]
-
-
Purification:
-
Purify the final conjugate to remove excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC), dialysis, or a desalting column.[7]
-
Protocol 2: Amide Coupling in an Organic Solvent
This protocol is suitable for coupling reactions involving molecules that require organic solvents for solubility.
-
Reagent Preparation:
-
Activation and Coupling:
-
Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the PEG-acid solution.[3][5]
-
Stir the mixture at room temperature for 30 minutes to 4 hours.[3][5] The progress of the activation can be monitored by TLC or LC-MS.[5]
-
In a separate vial, dissolve the amine-containing molecule in the anhydrous solvent.[5]
-
Add the activated PEG-NHS ester solution to the amine-containing molecule solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents) to the reaction mixture.[3][5]
-
Stir the reaction at room temperature for 2-16 hours.[5] Monitor the reaction progress by TLC or LC-MS.[5]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified by flash chromatography or other appropriate chromatographic techniques to isolate the pure PEG-amide conjugate.[3]
-
Visualizations
Caption: Aqueous Amide Coupling Workflow
Caption: Troubleshooting Decision Tree
References
Technical Support Center: Troubleshooting PROTAC Instability in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of Proteolysis Targeting Chimeras (PROTACs) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of PROTAC instability in cellular assays?
PROTACs can exhibit instability through several mechanisms:
-
Chemical Instability: Certain chemical moieties within the PROTAC structure can be susceptible to degradation under physiological conditions. For example, some linkers or E3 ligase ligands, like those derived from thalidomide, can undergo hydrolysis in aqueous solutions, leading to a loss of activity.[1][2]
-
Metabolic Instability: PROTACs are subject to metabolism by cellular enzymes, primarily in the liver and blood.[1] Key enzymes involved include Cytochrome P450s (CYPs), aldehyde oxidase, and hydrolases.[3] This metabolic breakdown can significantly reduce the effective concentration of the PROTAC and limit its in vivo efficacy.[1] The linker is often a primary site for metabolic modification.[1][4]
-
Poor Cellular Permeability: Due to their high molecular weight and large polar surface area, many PROTACs have poor cell membrane permeability.[5][6] This can prevent the PROTAC from reaching its intracellular target and the E3 ligase, thus hindering the formation of the necessary ternary complex.[5]
-
Cellular Efflux: PROTACs can be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[7][8] This reduces the intracellular concentration of the PROTAC, thereby diminishing its degradation efficiency.
-
Issues with Ternary Complex Formation: The successful degradation of a target protein relies on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[5][9] Instability can arise from a non-optimal linker length or composition, steric hindrance, or unfavorable protein-protein interactions.[8][10]
Q2: How does the linker design impact PROTAC stability and activity?
The linker is a critical component that significantly influences a PROTAC's overall stability and efficacy.[1][10] Its properties, including length, composition, rigidity, and attachment points, govern the formation and stability of the ternary complex.[10]
-
Length and Flexibility: An optimal linker length is crucial to avoid steric clashes and facilitate productive protein-protein interactions.[8][] While flexible linkers like polyethylene (B3416737) glycol (PEG) chains can improve solubility, they can also be more susceptible to metabolic degradation.[10][] Rigid linkers, such as those containing piperidine (B6355638) or piperazine (B1678402) moieties, can help to pre-organize the ternary complex for more efficient ubiquitination.[5][13]
-
Chemical Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and permeability.[] For instance, incorporating hydrophilic elements can enhance solubility, while certain cyclic structures can improve metabolic stability.[][14]
-
Attachment Points: The points at which the linker connects to the target protein binder and the E3 ligase ligand can impact the geometry of the ternary complex and the metabolic stability of the PROTAC.[15]
Q3: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5]
To mitigate the hook effect:
-
Perform a Dose-Response Curve: Conduct experiments across a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[9]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar concentration ranges to find the "sweet spot" for degradation.[9]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over the binary ones.[9]
Q4: How does the choice of E3 ligase affect PROTAC performance?
The selection of the E3 ligase and its corresponding ligand is a critical factor influencing PROTAC stability and overall performance.[1][16]
-
Ligand Stability: The intrinsic chemical stability of the E3 ligase ligand is important. For instance, thalidomide-based ligands for Cereblon (CRBN) are known to have hydrolytic instability.[1][2]
-
Tissue Expression and Subcellular Localization: The expression levels and localization of the recruited E3 ligase in the target cells or tissues are crucial for efficacy.[1] If the chosen E3 ligase is not sufficiently expressed in the cell line being used, degradation will be inefficient.[9]
-
Neosubstrate Degradation: Some E3 ligase ligands, particularly those for CRBN, can induce the degradation of endogenous proteins known as "neosubstrates." This can be a desired therapeutic effect or an off-target liability.[1][2]
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation
Symptoms:
-
Western blot analysis shows no significant reduction in the target protein levels after PROTAC treatment.
-
Inconsistent or non-reproducible degradation results.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Possible Solutions & Methodologies:
| Potential Cause | Suggested Action & Experimental Protocol |
| Poor Compound Solubility/Aggregation | 1. Visual Inspection: Check for precipitation in stock solutions and media. 2. Solubility Assays: Perform kinetic or thermodynamic solubility assays. 3. Formulation: Use co-solvents (e.g., DMSO, PEG) or formulation strategies to improve solubility. |
| Chemical or Metabolic Instability | 1. LC-MS/MS Stability Assay: Incubate the PROTAC in cell culture media, plasma, or with liver microsomes and analyze its concentration over time to determine its half-life.[14] 2. Modify Linker/Ligands: Replace metabolically liable groups or use more stable chemical moieties.[5] |
| Poor Cell Permeability | 1. Permeability Assays: Use Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess passive permeability.[13] 2. Cellular Thermal Shift Assay (CETSA): Confirm target engagement within the cell, which indirectly suggests cell entry.[17] |
| Cellular Efflux | 1. Co-treatment with Efflux Pump Inhibitors: Treat cells with the PROTAC in the presence of known MDR1 inhibitors. An increase in degradation suggests efflux is an issue.[7] |
| Lack of Target or E3 Ligase Engagement | 1. NanoBRET™ Target Engagement Assays: Use this live-cell method to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase.[17] |
| Inefficient Ternary Complex Formation | 1. Co-Immunoprecipitation (Co-IP): Verify the formation of the ternary complex within cells by pulling down one component and blotting for the others.[17] 2. Biophysical Assays (e.g., TR-FRET, SPR): Measure the formation and stability of the ternary complex in vitro. |
| Failed Ubiquitination | 1. Target Ubiquitination Assay: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132), then immunoprecipitate the target protein and blot for ubiquitin. |
| Inactive Ubiquitin-Proteasome System (UPS) | 1. Positive Control: Use a known proteasome inhibitor like MG132 to confirm that the UPS is active in your cell line. This should block the degradation of the target protein.[18] |
Issue 2: High Off-Target Effects or Cellular Toxicity
Symptoms:
-
Significant changes in cell morphology or viability at concentrations where target degradation is observed.
-
Degradation of proteins other than the intended target.
Troubleshooting Workflow:
Caption: A logical workflow for investigating off-target effects of PROTACs.
Possible Solutions & Methodologies:
| Potential Cause | Suggested Action & Experimental Protocol |
| Toxicity of the PROTAC Molecule | 1. Cell Viability Assays (e.g., MTT, CellTiter-Glo): Determine the cytotoxic concentration of the PROTAC and compare it to its degradation potency (DC50). |
| Off-Target Protein Degradation | 1. Global Proteomics: Use mass spectrometry-based proteomics to identify unintended protein degradation. 2. Western Blot for Known Off-Targets: If the warhead or E3 ligase ligand has known off-targets, check their protein levels. |
| Non-Specific Binding | 1. Optimize Target-Binding Warhead: Use a more selective binder for the protein of interest. 2. Modify the Linker: Systematically vary the linker length and composition, as this can influence the conformation of the ternary complex and selectivity. |
| E3 Ligase-Mediated Effects | 1. Change the E3 Ligase: Different E3 ligases have different endogenous substrates. Switching the recruited E3 ligase can alter the off-target profile. |
| Experimental Artifacts | 1. Use Negative Controls: Synthesize and test a non-binding version of the PROTAC (e.g., with a mutated warhead) to distinguish target-specific effects from general cytotoxicity. |
Data Presentation
Table 1: Example Half-Life of PROTACs in Human Hepatocytes
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | Half-Life (t1/2, min) | Reference |
| Compound 26 | AR Ligand 46 | Pomalidomide | Aliphatic | 8.4 | [14] |
| Compound 27 | AR Ligand 46 | Pomalidomide | PEG | >240 | [14] |
| Compound 30 | AR Ligand 46 | Pomalidomide | Aliphatic | >240 | [14] |
| Compound 31 | AR Ligand 46 | Pomalidomide | PEG | >240 | [14] |
| Compound 24 | PARP Ligand | Pomalidomide | Triazole | >240 | [14] |
| Compound 25 | PARP Ligand | Pomalidomide | Triazole | >240 | [14] |
Table 2: Example PROTAC Degradation Potency and Maximum Degradation
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | Arvinas Data |
| ARV-471 | Estrogen Receptor | MCF7 | 0.8 | >90 | Arvinas Data |
| LC-2 | KRAS G12C | H358 | 250-760 | 40-90 | [19] |
| dBET1 | BRD4 | 22Rv1 | 4 | ~98 | [20] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the levels of the target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein remaining relative to the vehicle control.[9]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the Target-PROTAC-E3 Ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of the PROTAC for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[18]
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.[17][18]
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[18]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.[18]
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 20. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Ternary Complex Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues encountered during experiments involving ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues & Initial Checks
Q1: I am not observing any ternary complex formation. What are the first things I should check?
A1: When ternary complex formation is not observed, it's crucial to systematically verify the integrity of each component of your experiment.
-
Protein Quality and Integrity: Confirm that your target Protein of Interest (POI) and E3 ligase are pure, correctly folded, and active. Aggregation can be a significant issue, which can be checked using techniques like Dynamic Light Scattering (DLS).
-
PROTAC Integrity: Verify the chemical structure, purity, and stability of your PROTAC molecule. Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are essential for confirming that the compound is what you expect and has not degraded.
-
Assay Conditions: Ensure that your buffer conditions, including pH and salt concentrations, are optimal for protein stability and interaction. The cellular environment provides a unique context that can stabilize interactions that might be transient or weak in biochemical assays.[1]
Q2: My PROTAC shows weak binary affinity to either the target or the E3 ligase. Will this always prevent ternary complex formation?
A2: Not necessarily. While strong binary affinities can be a good starting point, the stability of the ternary complex is often driven by cooperativity.[2][3] Cooperativity refers to the change in affinity of one protein for the PROTAC once the other protein is bound.
-
Positive Cooperativity (α > 1): The binding of the second protein is enhanced after the first has bound. This can rescue weak binary interactions and lead to a stable ternary complex.[3]
-
Negative Cooperativity (α < 1): The binding of the second protein is weakened. Strong negative cooperativity can indeed hinder the formation of a stable ternary complex.[3][4]
It's the overall stability of the three-part complex that dictates success, so a weak binary binder can still be effective if strong, positive cooperativity is present.[4]
Linker-Related Issues
Q3: How does the PROTAC linker length and composition affect ternary complex stability?
A3: The linker is a critical determinant of ternary complex stability and productivity.[5][6] Its length and chemical makeup are crucial for allowing the POI and E3 ligase to come together in a favorable orientation.[5]
-
Too Short: A short linker may cause steric hindrance, preventing the simultaneous binding of both proteins.[5]
-
Too Long: An overly long and flexible linker can lead to an unstable complex with high entropy, resulting in inefficient ubiquitination.[5][7]
-
Composition: The chemical nature of the linker can influence physicochemical properties like solubility and cell permeability.[6][8] It can also form direct interactions with the proteins, contributing to complex stability.[9][10]
Finding the optimal linker often requires empirical testing of a series with varying lengths and compositions.[5]
Q4: I have a stable ternary complex, but I'm not seeing protein degradation. What could be the issue?
A4: A stable complex does not always guarantee efficient degradation.[11] This is often referred to as an "unproductive" ternary complex. The geometry of the complex must be suitable for the E3 ligase to transfer ubiquitin to an accessible lysine (B10760008) residue on the target protein.[11][12] If the linker holds the proteins in an orientation where no surface lysines on the target are within reach of the E3 ligase's active site, ubiquitination and subsequent degradation will not occur.[11]
Quantitative Data Summary
The tables below provide reference data for well-characterized PROTACs, summarizing expected binding affinities and cooperativity values.
Table 1: Binding Affinities and Cooperativity of MZ1 (VHL-based PROTAC) [2][13]
| Interaction | Assay Method | Binding Affinity (KD) | Cooperativity (α) |
| MZ1 <> Brd4BD2 | SPR | 1 nM | N/A |
| MZ1 <> Brd4BD2 | ITC | 4 nM | N/A |
| MZ1 <> VHL Complex | SPR | 29 nM | N/A |
| MZ1 <> VHL Complex | ITC | 66 nM | N/A |
| VHL-MZ1-Brd4BD2 | ITC | - | >1 (Positive) |
Table 2: Impact of Linker Length on Degradation of Target Proteins [5]
| Target Protein | Linker Type | Optimal Linker Length (atoms) | DC50 | Dmax |
| ERα | PEG | 16 | Low nM | >90% |
| ERα | PEG | 12 | High nM | <50% |
| ERα | PEG | 20 | Mid nM | ~70% |
| p38α | Alkyl | 15-17 | Low nM | >85% |
| p38α | Alkyl | 11 | High nM | <40% |
| p38α | Alkyl | 21 | Mid nM | ~60% |
| Note: DC50 is the concentration for 50% degradation; Dmax is the maximum degradation. |
Experimental Protocols & Methodologies
Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible data.
Isothermal Titration Calorimetry (ITC) for Cooperativity
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[2][13]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Protocol Outline:
-
Binary Interaction (PROTAC <> POI):
-
Load the POI into the sample cell at a known concentration (e.g., 10-20 µM).
-
Load the PROTAC into the injection syringe at a concentration 10-15 times that of the POI.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) while monitoring the heat change.[14]
-
Analyze the resulting binding isotherm to determine KD1.
-
-
Binary Interaction (PROTAC <> E3 Ligase):
-
Repeat the above protocol, titrating the PROTAC into a solution of the E3 ligase to determine KD2.
-
-
Ternary Interaction (PROTAC into pre-formed POI-E3 Ligase complex):
-
To measure cooperativity, titrate the PROTAC into a solution containing a pre-saturated complex of the POI and E3 ligase.
-
Alternatively, titrate one protein into a solution of the other protein that has been pre-saturated with the PROTAC.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful biophysical technique for studying the kinetics (kon and koff rates) of molecular interactions in real-time.[13][16]
Objective: To measure the association and dissociation rates of binary and ternary complexes.
Protocol Outline:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Analysis:
-
Flow a series of concentrations of the PROTAC over the chip to measure the binding kinetics to the immobilized E3 ligase.
-
Regenerate the chip surface between each concentration.
-
Separately, flow a series of concentrations of the POI over a fresh chip to ensure no non-specific binding.
-
-
Ternary Analysis:
-
To measure ternary complex formation, pre-incubate the POI with varying concentrations of the PROTAC.
-
Flow these pre-formed binary complexes over the immobilized E3 ligase.
-
The resulting sensorgrams will show the binding of the POI-PROTAC complex to the E3 ligase, allowing for the determination of the ternary complex kinetics.[17]
-
-
Data Fitting: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to extract kon, koff, and KD values.
Visualizations: Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jove.com [jove.com]
- 15. portlandpress.com [portlandpress.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Properties of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is critical for bringing the target protein and the E3 ligase into close proximity to form a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2] Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, are commonly used because they are synthetically accessible and allow the two ends of the PROTAC to adopt multiple conformations to facilitate the formation of this ternary complex.[1]
Q2: How does the length of the PEG linker affect the activity of a PROTAC?
The length of the PEG linker is a crucial parameter that influences the formation and stability of the ternary complex and, consequently, the degradation efficiency of the target protein.[1][2] While longer linkers can provide more flexibility for the PROTAC to adopt a favorable conformation for ternary complex formation, a linker that is too long might lead to reduced stability.[][4] Conversely, a linker that is too short may not allow for the proper orientation of the target protein and the E3 ligase, thus hindering the formation of a productive ternary complex.[4] The optimal linker length is target-dependent and often needs to be empirically determined.[4] Generally, PROTACs with longer linkers tend to demonstrate higher efficiency in mediating the degradation of target proteins.[4]
Q3: What are the advantages and disadvantages of using a flexible PEG linker?
The flexibility of PEG linkers can be both beneficial and detrimental, depending on the specific target and E3 ligase pair.[1]
Advantages of Flexibility:
-
Flexible linkers can enable the PROTAC to adopt an energetically favorable conformation for the formation of the ternary complex, a concept sometimes referred to as "linker-dependent folding."[1][5] This adaptability is often crucial for accommodating the surfaces of the two proteins.[1]
-
PEG linkers can improve the aqueous solubility of the PROTAC molecule, which can be advantageous for in vitro and in vivo applications.[2][6][]
Disadvantages of Flexibility:
-
Excessive flexibility might lead to a higher entropic penalty upon binding, potentially destabilizing the ternary complex.
-
The hydrophilicity of PEG linkers can sometimes impede passive cell permeability.[1]
Q4: How can PEGylation impact the overall pharmacokinetic (PK) profile of a PROTAC?
PEGylation can significantly influence a PROTAC's pharmacokinetic properties:
-
Solubility: PEG linkers generally increase the water solubility of PROTACs, which can improve their formulation and administration.[2][6][]
-
Permeability: The impact on cell permeability is complex. While the hydrophilicity of PEG can hinder passive diffusion across cell membranes, some studies suggest that flexible PEG-type linkers can contribute to a larger proportion of folded conformations, potentially enhancing cell permeability.[1][5]
-
Metabolic Stability: Compared to alkyl-based linkers, PEG linkers may have reduced metabolic stability in vivo.[2]
-
Circulation Time: PEG chains can increase the circulation time of a radiotracer in the blood, leading to altered biodistribution.[8]
Troubleshooting Guide
Issue 1: My PEGylated PROTAC shows low or no degradation of the target protein in cell-based assays.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may be hindering cell uptake.[1] Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell permeability.[1] Assess cell permeability using assays like the Caco-2 permeability assay.[1] |
| Inefficient Ternary Complex Formation | The length or flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal spacer length.[] Evaluate ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET.[1] |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor binary complex formation (PROTAC with either the target or the E3 ligase) over the productive ternary complex. Experiment with linkers of different compositions (e.g., alkyl chains) or with increased rigidity to alter the conformational landscape of the PROTAC.[1][2] |
| High Affinity Binary Interactions | The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation, especially at higher PROTAC concentrations (the "hook effect"). Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[1][9] |
Issue 2: My PEGylated PROTAC has poor in vivo efficacy despite good in vitro activity.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy |
| Poor Oral Bioavailability | PROTACs often have high molecular weight and polarity, leading to low oral absorption.[10][11] Consider alternative routes of administration, such as intravenous or subcutaneous injection, which have shown favorable exposure in mice for some PROTACs.[12] Prodrug strategies can also be employed to improve oral bioavailability.[10] |
| Rapid In Vivo Clearance | The PROTAC may be rapidly metabolized and cleared from circulation. Design linkers with higher chemical stability to reduce degradation in the body and extend the half-life.[] For example, triazole-containing linkers are metabolically stable and can help reduce oxidative degradation.[2] |
| Low Solubility in Physiological Conditions | Poor solubility can limit the concentration of the PROTAC at the target site.[13] The solubility of PROTACs has been shown to improve in biorelevant buffers like FaSSIF/FeSSIF, suggesting that administration with food might improve in vivo exposure.[10][14] |
| Off-Target Toxicity | The PROTAC may be causing toxicity that limits the achievable therapeutic dose. Always include a vehicle-only control group to assess the toxicity of the formulation components.[15] Test different, well-tolerated formulation vehicles.[15] |
| Insufficient Dose or Dosing Frequency | The administered dose may not be sufficient to achieve and maintain the necessary therapeutic concentration. Perform a dose-escalation study to determine the optimal concentration for target degradation, being mindful of the potential for a "hook effect" at higher concentrations.[15] Based on pharmacokinetic data, adjust the dosing frequency to maintain a therapeutic concentration.[15] |
Quantitative Data Summary
Table 1: Impact of Linker Composition on PROTAC Permeability
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC 1 | Aliphatic | Low |
| PROTAC 2 | Ethylene glycol-based | High |
| PROTAC 7 | More rigid linker | High-moderate |
Data adapted from a study on VHL PROTACs, highlighting that linker composition has a profound impact on passive cell permeability.[16]
Table 2: Physicochemical Properties and Oral Bioavailability of PROTACs
| Parameter | Correlation with Oral Bioavailability |
| Number of Rotatable Bonds | Negative |
| Molecular Weight (MW) | Negative |
| Hydrogen Bond Donors (HBD) | Negative |
Based on a study of 33 PROTACs, these molecular determinants were plotted against oral bioavailability in mice. To reduce the impact of hepatic first-pass metabolism on the correlation, only PROTACs with low to moderate clearance were included.[12]
Key Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC.
Methodology:
-
Seed Caco-2 cells on a transwell insert and culture until a confluent monolayer is formed, typically for 21 days.
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the PROTAC test solution to the apical (A) side of the transwell and an equal volume of transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh transport buffer.
-
At the end of the experiment, collect the final apical and basolateral samples.
-
Analyze the concentration of the PROTAC in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of a PROTAC following administration.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).
-
Compound Formulation: Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose via the tail vein.
-
Oral (PO) Administration: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) - calculated by comparing the AUC from oral and IV administration.
-
Visualizations
Caption: Mechanism of action for a PEGylated PROTAC.
Caption: Experimental workflow for pharmacokinetic evaluation.
Caption: PEGylation strategy and pharmacokinetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Pivotal Role of Linkers in Targeted Protein Degradation: A Comparative Analysis of (S,R,S)-AHPC-PEG3-propionic acid and Other PEGylated Structures
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker molecule is a critical determinant of therapeutic success. This guide provides an objective comparison of (S,R,S)-AHPC-PEG3-propionic acid with other polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols to inform the rational design of potent and effective protein degraders.
In the realm of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer but an active contributor to the efficacy of the entire molecule.[1] It bridges the gap between a target protein binder and an E3 ubiquitin ligase ligand, orchestrating the formation of a productive ternary complex for subsequent protein degradation.[1] Among the diverse array of linker architectures, those incorporating PEG moieties have gained prominence for their ability to enhance solubility, improve cell permeability, and provide synthetic tractability.[1]
This compound is a well-established linker-ligand conjugate that incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, connected to a short, 3-unit PEG linker.[2][3] This guide will delve into a comparative analysis of this specific linker with other PEGylated structures, focusing on the impact of linker length and composition on the overall performance of the resulting PROTACs.
Quantitative Comparison of PEG Linker Performance in PROTACs
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following tables summarize representative data illustrating how variations in PEG linker length can significantly impact these key performance indicators for VHL-recruiting PROTACs.
Table 1: Impact of PEG Linker Length on the Degradation of Estrogen Receptor α (ERα)
| PROTAC-Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| This compound derivative | ~15 | >1000 | <20 | [4] (Illustrative) |
| (S,R,S)-AHPC-PEG4-propionic acid derivative | ~18 | 500 | 40 | [4] (Illustrative) |
| (S,R,S)-AHPC-PEG5-propionic acid derivative | ~21 | 100 | 80 | [4] (Illustrative) |
| (S,R,S)-AHPC-PEG6-propionic acid derivative | ~24 | 20 | >95 | [4] (Illustrative) |
Table 2: Influence of PEG Linker Length on the Degradation of BRD4
| PROTAC-Linker Composition | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| JQ1-PEG2-VHL Ligand | 2 | 50 | 85 | [5] (Illustrative) |
| JQ1-PEG3-VHL Ligand | 3 | 25 | 95 | [5] (Illustrative) |
| JQ1-PEG4-VHL Ligand | 4 | 10 | >98 | [5] (Illustrative) |
| JQ1-PEG5-VHL Ligand | 5 | 30 | 90 | [5] (Illustrative) |
| JQ1-PEG6-VHL Ligand | 6 | 80 | 75 | [5] (Illustrative) |
Note: The data presented in these tables are compiled from various sources for illustrative purposes and may not represent a direct head-to-head comparison under identical experimental conditions. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
The Underlying Mechanisms: Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.
References
VHL vs. CRBN E3 Ligase for Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, allowing for the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. Among the over 600 E3 ligases in the human proteome, the von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases have emerged as the workhorses of TPD, each presenting a unique set of advantages and disadvantages. This guide provides a comprehensive comparison of VHL and CRBN for the development of protein degraders, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Executive Summary
The choice between VHL and CRBN as the E3 ligase for a PROTAC is a critical decision that can significantly impact the degrader's potency, selectivity, and pharmacokinetic properties.[1] CRBN-based PROTACs often utilize smaller, more "drug-like" ligands, potentially offering better cell permeability and oral bioavailability.[2] Conversely, VHL ligands, while generally larger, can form highly stable ternary complexes, leading to potent degradation.[1] The tissue distribution and subcellular localization of these ligases also play a crucial role in determining the suitability for a particular target.[] CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and the nucleus, which can influence the accessibility to different POIs.[2]
Quantitative Performance Data
The following tables summarize the performance of VHL- and CRBN-based PROTACs against common therapeutic targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and the presented data is a compilation from various studies.
Table 1: Comparison of VHL- and CRBN-based PROTACs Targeting BRD4
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | MV4-11 | ~10 | >90 | [4] |
| dBET1 | CRBN | MV4-11 | ~20 | >90 | [4] |
| ARV-771 | VHL | Multiple | <10 | >90 | [5] |
| dBET6 | CRBN | Multiple | <10 | >90 | [5] |
Table 2: Comparison of VHL- and CRBN-based PROTACs Targeting KRAS Mutants
| PROTAC Name | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | 590 | ~75 | [6] |
| PROTAC 8o | KRAS G12D | VHL | AGS | 7.49 | >90 at 1 µM | [7] |
| Various | KRAS G12D | CRBN | Multiple | More Challenging | Often less effective | [7] |
Current research suggests that VHL-recruiting PROTACs are generally more efficient at degrading KRAS mutants compared to their CRBN-recruiting counterparts.[7]
Table 3: Comparison of VHL- and CRBN-based PROTACs Targeting EGFR
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS39 | VHL | HCC827 | <100 | >90 | [8] |
| Cmpd 13a | CRBN | H3255 | 1.8 | >90 | [8] |
| CP17 | VHL | PC-9 | 0.8 | >95 | [8] |
Signaling and Degradation Pathways
The fundamental mechanism of action for both VHL- and CRBN-based PROTACs involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent proteasomal degradation. However, the specific components of their respective E3 ligase complexes differ.
Caption: VHL-mediated targeted protein degradation pathway.
Caption: CRBN-mediated targeted protein degradation pathway.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[1]
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC of interest (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to measure the formation of the ternary complex (POI-PROTAC-E3 ligase).[5]
Materials:
-
HEK293 cells.
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase (VHL or CRBN).
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
PROTAC of interest.
-
Luminometer with 460 nm and >610 nm filters.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Plate transfected cells in a 96-well plate.
-
-
Ligand Labeling and PROTAC Treatment:
-
Add HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add a dilution series of the PROTAC to the cells.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the NanoBRET™ ratio indicates ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein in a reconstituted system.[2]
Materials:
-
Purified E1 activating enzyme.
-
Purified E2 conjugating enzyme (e.g., UBE2D2).
-
Purified E3 ligase complex (CRL2-VHL or CRL4-CRBN).
-
Purified recombinant POI.
-
Ubiquitin.
-
ATP.
-
10X Ubiquitination Buffer.
-
PROTAC of interest.
-
SDS-PAGE and Western blot reagents.
-
Anti-POI antibody.
Procedure:
-
Reaction Setup:
-
On ice, combine E1, E2, E3, POI, ubiquitin, and ATP in ubiquitination buffer.
-
Add the PROTAC or vehicle control.
-
Set up control reactions (e.g., -E1, -E3, -PROTAC).
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Boil the samples and analyze by SDS-PAGE and Western blot using an anti-POI antibody.
-
-
Interpretation:
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated POI in the PROTAC-treated sample indicates successful ubiquitination.
-
Experimental and Logical Workflows
Caption: General workflow for PROTAC development and evaluation.
Conclusion
The decision to utilize VHL or CRBN as the E3 ligase for a PROTAC project is multifaceted and should be guided by the specific characteristics of the target protein, the desired therapeutic window, and the intended clinical application.[] While CRBN-based degraders may offer advantages in terms of physicochemical properties, VHL-based PROTACs have demonstrated broad utility and high potency.[1][2][4] The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and comparison of VHL- and CRBN-based degraders, enabling researchers to make data-driven decisions in the pursuit of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to evolve, a deeper understanding of the interplay between the PROTAC, the target, and the E3 ligase will be paramount in designing the next generation of highly effective and selective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary Complex Formation [worldwide.promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to E3 Ligase Ligands in PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comparative analysis of the most ubiquitously utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex among the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] While over 600 E3 ligases are known, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] This guide focuses on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[1][2]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dependent on the binary binding affinity of its ligands to the target protein or the E3 ligase.[1] The stability and cooperativity of the ternary complex play a crucial role in determining the degradation efficiency, which is often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The choice of E3 ligase can significantly impact these parameters.
Cereblon (CRBN) Ligands
Ligands for CRBN are derived from the thalidomide (B1683933) family of molecules, including lenalidomide (B1683929) and pomalidomide.[1][2] These are among the most widely used E3 ligase ligands in PROTAC design.[2]
-
Common Ligands: Pomalidomide, Lenalidomide, Thalidomide.[2][3]
-
Advantages: They are well-established, with readily available chemistry.[2] Pomalidomide, in particular, has a higher binding affinity for CRBN compared to thalidomide, which can lead to more efficient ternary complex formation and more potent protein degradation.[4][5] CRBN-based PROTACs often utilize smaller, more "drug-like" ligands, potentially leading to better physicochemical properties.[6]
-
Disadvantages: There is potential for off-target effects related to the inherent biology of CRBN, such as the degradation of neosubstrates like IKZF1 and IKZF3.[2]
von Hippel-Lindau (VHL) Ligands
VHL is another widely exploited E3 ligase in PROTAC development.
-
Common Ligands: Derivatives of VH-032, such as VH298.[7][8][9]
-
Advantages: VHL is present in both the cytoplasm and the nucleus, offering versatility in targeting proteins in different cellular compartments.[6] VHL-based PROTACs have demonstrated high degradation efficiency for numerous targets.[10]
-
Disadvantages: VHL ligands are generally larger and more peptidic in nature compared to CRBN ligands, which can present challenges for cell permeability and oral bioavailability.[6]
Inhibitors of Apoptosis Proteins (IAPs) Ligands
IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent another class of degraders.[11]
-
Advantages: IAP proteins are often overexpressed in cancer cells, making them attractive targets for dual-action therapies where both the target protein and the IAP are degraded.[12]
-
Disadvantages: A key characteristic of IAP-recruiting molecules is that they induce autoubiquitination and degradation of the IAP E3 ligase itself. This can result in a self-limiting effect on the PROTAC's activity.[12]
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is an E3 ligase best known for its role in regulating the p53 tumor suppressor.
-
Common Ligands: Nutlin-3 and its derivatives (e.g., Idasanutlin, RG7388).[13][14][15]
-
Advantages: Recruiting MDM2 can offer a synergistic effect in cancer therapy by simultaneously degrading an oncogenic target and stabilizing p53.[16]
-
Disadvantages: PROTACs that recruit MDM2 have generally been found to be less effective and potent than those that recruit CRBN and VHL.[13][17] The physicochemical properties of Nutlin-based ligands can be challenging to optimize within a PROTAC construct.[13]
Data Presentation: Performance of E3 Ligase Ligands
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, providing a comparative perspective. Note that DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker, and experimental conditions.[1][10]
Table 1: Comparison of CRBN vs. VHL-based PROTACs for BRD4 Degradation
| Target Protein | E3 Ligase | Ligand Type | PROTAC Example | DC50 | Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|
| BRD4 | CRBN | Pomalidomide-based | dBET1 | <1 nM | >95% | HeLa |
| BRD4 | CRBN | Thalidomide-based | ARV-825 | 4.8 nM | >98% | RS4;11 |
| BRD4 | VHL | VH-032-based | MZ1 | 24 nM | ~90% | HeLa |
| BRD4 | VHL | VH-032-based | ARV-771 | <5 nM | >95% | 22Rv1 |
Data compiled from multiple sources for illustrative comparison.[1][7]
Table 2: Comparison of CRBN vs. VHL-based PROTACs for EGFR Degradation
| Target Protein | E3 Ligase | Ligand Type | PROTAC Example | DC50 | Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|
| EGFR (L858R/T790M) | VHL | VH-032-based | Compound 68 | 5.0 nM | >90% | HCC-827 |
| EGFR (L858R/T790M) | CRBN | Pomalidomide-based | Compound 69 | 11 nM | >90% | HCC-827 |
Data sourced from Jin et al., 2020.[18]
Table 3: Performance of IAP and MDM2-based PROTACs
| Target Protein | E3 Ligase | Ligand Type | PROTAC Example | DC50 / Activity | Cell Line |
|---|---|---|---|---|---|
| CRABP-II | cIAP1 | Bestatin-based | SNIPER-21 | Active at 1 µM | HT1080 |
| BRD4 | MDM2 | Nutlin-based | A1874 | DC50 < 100 nM | RS4;11 |
Data compiled from multiple sources.[11][15]
Experimental Protocols
Western Blotting for Protein Degradation (DC50/Dmax Determination)
This is the most common method to quantify the degradation of a target protein.[19]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC molecule for a specific duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[19]
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[19]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay to ensure equal loading.[19]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[19]
-
Detection: Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to calculate the DC50 and Dmax values.[5][19]
Binding Assays (Ternary Complex Formation)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques to measure the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[20][21]
Methodology (SPR):
-
Immobilization: Immobilize a purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto an SPR sensor chip.[20][22]
-
Binary Binding: To measure the binary interaction, flow different concentrations of the PROTAC molecule over the chip and measure the binding response to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).[22]
-
Ternary Binding: To measure ternary complex formation, pre-mix the PROTAC with a near-saturating concentration of the purified target protein. Flow this mixture over the E3 ligase-immobilized chip.[20][22]
-
Data Analysis: The binding response will indicate the formation of the ternary complex. By comparing the binding affinity of the PROTAC to the E3 ligase in the absence (binary KD) and presence (ternary KD) of the target protein, a cooperativity factor (alpha) can be calculated (α = binary KD / ternary KD). An alpha value > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions.[20]
Cell Viability Assay (IC50 Determination)
This assay measures the effect of the PROTAC on cell proliferation and determines the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP levels) or use an MTT/XTT assay (measures metabolic activity). Measure the resulting luminescence or absorbance using a plate reader.[19]
-
Data Analysis: Plot cell viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal.[1] CRBN and VHL remain the workhorses of the field, each with a distinct set of advantages and disadvantages related to ligand properties, cellular distribution, and degradation kinetics. IAP and MDM2-based PROTACs offer unique therapeutic hypotheses, such as synergistic anti-cancer activity, but have generally demonstrated lower degradation potency.[12] The ultimate choice should be guided by empirical data for the specific target protein, the desired therapeutic application, and a thorough evaluation of the PROTAC's properties using the robust experimental protocols outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 18. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. o2hdiscovery.co [o2hdiscovery.co]
- 22. pubs.acs.org [pubs.acs.org]
Validating PROTAC Selectivity: A Comparative Guide to Mass Spectrometry and Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing the selectivity of a Proteolysis Targeting Chimera (PROTAC) is a critical step in preclinical development. This guide provides a comprehensive comparison of mass spectrometry-based approaches and other widely used techniques for validating PROTAC selectivity, supported by experimental data and detailed protocols.
PROTACs have emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable."[1] These bifunctional molecules induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC accomplishes this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI.[3] However, ensuring that a PROTAC selectively degrades its intended target without affecting other proteins is paramount to minimizing off-target effects and potential toxicity.[4]
Mass spectrometry (MS)-based proteomics has become the gold standard for assessing PROTAC selectivity due to its unbiased and global nature, allowing for the identification and quantification of thousands of proteins in a single experiment.[5][6] This guide will delve into the details of MS-based methods and compare them with other orthogonal techniques to provide a holistic view of PROTAC selectivity validation.
Comparative Analysis of Selectivity Validation Methods
A multi-pronged approach employing various techniques is crucial for a thorough assessment of PROTAC selectivity.[5] Below is a comparison of common methodologies.
| Feature | Mass Spectrometry (Global Proteomics) | Native Mass Spectrometry | Western Blotting | Cellular Thermal Shift Assay (CETSA) |
| Principle | Unbiased, global quantification of protein abundance changes.[7] | Direct detection of the ternary complex (POI-PROTAC-E3).[8][9] | Antibody-based detection of a specific protein.[10] | Measures changes in protein thermal stability upon ligand binding.[11] |
| Primary Use | Off-target identification and selectivity profiling.[12] | Assessing ternary complex formation and stability.[13] | Validating degradation of the target and specific off-targets.[6] | Confirming target engagement in a cellular context.[11] |
| Throughput | Moderate to High | High | Low to Moderate | Moderate |
| Strengths | Comprehensive proteome coverage, unbiased.[5] | Label-free, provides information on binding stoichiometry.[1] | Widely accessible, straightforward.[10] | In-cell target engagement confirmation.[11] |
| Limitations | Can be resource-intensive.[13] | May not fully recapitulate cellular conditions. | Low throughput, dependent on antibody availability and quality. | Indirect measure of degradation, can be affected by downstream events. |
Quantitative Data Presentation
The following tables present representative quantitative data from studies evaluating PROTAC selectivity and potency.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [6]
This table showcases the degradation potency (DC50) and maximal degradation (Dmax) for the target protein BRD4 by two different PROTACs, ARV-825 (CRBN-based) and a VHL-based alternative.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | CRBN | Jurkat | <1 | >95 |
| VHL-based PROTAC | VHL | HeLa | 5 | ~90 |
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC [6]
This table provides an example of how proteomics data can be presented to demonstrate the selectivity of a PROTAC targeting a specific kinase, highlighting the on-target degradation versus a known off-target and a non-targeted protein.
| Protein | Function | Fold Change vs. Control | p-value |
| Target Kinase A | On-Target | -4.2 | <0.001 |
| Off-Target Kinase B | Known Off-Target | -1.5 | 0.04 |
| Housekeeping Protein | Non-Targeted Control | -0.1 | 0.89 |
Table 3: Native Mass Spectrometry Analysis of Ternary Complex Formation [8][13]
This table illustrates how native MS can be used to semi-quantitatively compare the formation of the ternary complex with different substrate proteins, providing insights into PROTAC selectivity. The data shows the relative signal intensity of the ternary complex formed with the PROTAC AT1, the E3 ligase VCB, and different bromodomain-containing proteins.
| Substrate Protein | Relative Intensity of Ternary Complex (Substrate-AT1-VCB) |
| Brd4BD2 | 0.65 |
| Brd3BD2 | 0.21 |
| Brd4BD1 | 0.12 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Mass Spectrometry-Based Global Proteomics
This protocol outlines a typical workflow for assessing PROTAC selectivity using quantitative proteomics.[5][11]
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, T47D) and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (an inactive analogue of the PROTAC).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and then digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins. Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls to identify on-target and potential off-target effects.
Native Mass Spectrometry for Ternary Complex Analysis
This protocol describes the use of native MS to directly observe the formation of the POI-PROTAC-E3 ligase ternary complex.[1][8][13]
-
Sample Preparation: Prepare solutions of the purified protein of interest (POI), the E3 ligase complex (e.g., VCB), and the PROTAC. Proteins should be buffer-exchanged into a volatile buffer like ammonium (B1175870) acetate.
-
Incubation: Mix the POI, E3 ligase, and PROTAC at desired concentrations and incubate to allow for complex formation.
-
Nano-Electrospray Ionization (nESI): Introduce the sample into the mass spectrometer using nESI, which helps to preserve non-covalent interactions.
-
Mass Spectrometry Analysis: Acquire mass spectra under "native" conditions (i.e., using gentle instrument parameters to prevent complex dissociation).
-
Data Interpretation: Analyze the spectra to identify peaks corresponding to the individual proteins, binary complexes (e.g., POI-PROTAC, E3-PROTAC), and the ternary complex. The relative intensities of these peaks can provide a semi-quantitative measure of complex formation.
Quantitative Western Blotting
This is a standard method to confirm the degradation of a specific protein.[6][10]
-
Cell Treatment and Lysis: Treat cells with the PROTAC as described for the proteomics experiment and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody. A loading control (e.g., GAPDH, β-actin) should also be probed on the same membrane.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein signal to the loading control to determine the extent of degradation.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the key processes involved in PROTAC action and validation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
PEG3 vs. PEG4 Linkers in PROTACs: A Head-to-Head Comparison Guide
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's success. Its length, composition, and flexibility profoundly influence the formation of a stable and productive ternary complex, ultimately governing the degrader's potency, selectivity, and pharmacokinetic properties.[1][2][3]
Polyethylene glycol (PEG) chains are the most commonly used linkers in PROTAC design, valued for their ability to enhance solubility and provide synthetic tractability.[4][5] A frequent and critical design question is the optimal length of this PEG chain. This guide provides a head-to-head comparison of PROTACs featuring PEG3 and PEG4 linkers, focusing on performance metrics, physicochemical properties, and the experimental protocols required for their evaluation.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[6] They act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.[7]
Quantitative Performance Comparison: PEG3 vs. PEG4
The optimal linker length is highly dependent on the specific target and E3 ligase pair, as it must correctly orient the two proteins to facilitate ubiquitination.[8] A linker that is too short can cause steric clashes, while one that is too long may fail to form a stable complex.[8][] The following tables summarize representative data for two hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a VHL ligand, differing only by the PEG3 and PEG4 linker.
Table 1: Physicochemical Properties
The addition of a single ethylene (B1197577) glycol unit subtly increases molecular weight and polar surface area (PSA), which can influence properties like solubility and membrane permeability.[]
| Property | PROTAC A (PEG3 Linker) | PROTAC B (PEG4 Linker) | Impact of Change (PEG3 to PEG4) |
| Molecular Weight ( g/mol ) | ~950.1 | ~994.2 | + 44.1 |
| Formula | C48H59N7O11S | C50H63N7O12S | + C2H4O |
| Polar Surface Area (Ų) | ~255 | ~264 | + ~9 |
| Calculated LogP (cLogP) | ~2.8 | ~2.7 | Slightly Decreased |
Table 2: In Vitro Performance Metrics
Degradation potency (DC50) and efficacy (Dmax) are key indicators of PROTAC performance. In this representative example for BRD4, extending the linker from PEG3 to PEG4 shows a modest improvement in degradation. This highlights the empirical nature of linker optimization, where even small changes can impact biological activity.
| Metric | PROTAC A (PEG3 Linker) | PROTAC B (PEG4 Linker) | Interpretation |
| BRD4 Degradation DC50 (nM) | 25 nM | 18 nM | Lower DC50 indicates higher potency. The PEG4 linker facilitates more potent degradation. |
| Max Degradation (Dmax) | >90% | >95% | Higher Dmax indicates greater efficacy. The PEG4 linker achieves a more profound degradation of the target protein. |
| Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | ~0.5 | ~0.3 | Higher molecular weight and PSA from the PEG4 linker slightly reduce passive permeability, a common trade-off in PROTAC design.[10][11] |
Note: Data are representative and synthesized based on trends observed in literature for BRD4 degraders. Actual values are system-dependent.
Experimental Protocols
Accurate and reproducible data are the foundation of PROTAC development. Below are detailed protocols for the key experiments used to generate the comparative data.
Protocol 1: Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Methodology:
-
Cell Culture and Seeding : Plate cells (e.g., HEK293) in 6-well plates to achieve 70-80% confluency at the time of treatment.[12]
-
PROTAC Treatment : Prepare serial dilutions of the PROTACs in the appropriate cell culture medium. Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[13]
-
Cell Lysis : Wash the cells twice with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) and incubate on ice. Scrape the cells and centrifuge to pellet cell debris.
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[14]
-
Sample Preparation and SDS-PAGE : Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate via electrophoresis.[12]
-
Membrane Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH, β-actin) must also be used.[12]
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[12] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Analysis : Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, providing a measure of a compound's intrinsic permeability.[10][15]
Methodology:
-
Prepare Donor Plate : Prepare solutions of each PROTAC in a buffer at a known concentration. Add these solutions to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate : Add a suitable buffer to the wells of a 96-well filter plate (the acceptor plate). The filter membrane at the bottom of each well is then coated with an artificial lipid membrane solution (e.g., 1% lecithin (B1663433) in dodecane).
-
Assemble and Incubate : Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the only path from donor to acceptor well is through the artificial membrane. Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis : After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells, typically by LC-MS/MS.
-
Calculate Permeability Coefficient (Papp) : The Papp value is calculated using a formula that accounts for the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.
Conclusion and Outlook
The choice between a PEG3 and a PEG4 linker, while seemingly minor, can significantly influence the performance of a PROTAC. The presented data illustrates that a slightly longer PEG4 linker can, in some contexts like BRD4 degradation, offer improved potency and efficacy. However, this may come at the cost of reduced passive permeability.
This trade-off underscores a central principle of PROTAC design: there is no universally optimal linker. The ideal linker length and composition are exquisitely dependent on the specific topology of the ternary complex formed between the target protein and the E3 ligase. Therefore, for drug development professionals, the most effective strategy is the systematic synthesis and evaluation of a linker series (e.g., PEG2, PEG3, PEG4, PEG5, etc.) for each new target. This empirical approach, guided by quantitative data from robust assays, remains the gold standard for optimizing PROTACs with superior degradation activity and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of (S,R,S)-AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Among the most utilized E3 ligase recruiters, the von Hippel-Lindau (VHL) ligand, (S,R,S)-AHPC, has proven to be a robust anchor for designing potent degraders. However, ensuring the selective degradation of the intended target protein while minimizing off-target effects is a critical challenge in PROTAC development. This guide provides a comparative analysis of (S,R,S)-AHPC-based PROTACs, focusing on how linker composition influences cross-reactivity and offering detailed experimental protocols for their evaluation.
The Critical Role of the Linker in PROTAC Selectivity
A PROTAC molecule's architecture, consisting of a target-binding warhead, an E3 ligase ligand, and a connecting linker, is a tripartite system where each component profoundly influences the final efficacy and selectivity. The linker is not merely a spacer but an active modulator of the ternary complex (Target Protein-PROTAC-E3 Ligase) formation.[1] Its length, rigidity, and composition dictate the geometry of this complex, which in turn affects the efficiency and specificity of ubiquitination and subsequent degradation.[2]
Comparative Analysis of (S,R,S)-AHPC-based PROTACs
While comprehensive, publicly available cross-reactivity data from head-to-head quantitative proteomics studies for a wide array of (S,R,S)-AHPC-based PROTACs remains limited, we can draw valuable insights from well-characterized examples and comparative studies on linker modifications. The Bromodomain and Extra-Terminal (BET) protein degrader, MZ1 , which utilizes an (S,R,S)-AHPC-based VHL ligand, serves as an excellent case study.[3]
Data Presentation: On-Target Potency and Selectivity
The following tables summarize the degradation potency (DC50 and Dmax) and selectivity of representative (S,R,S)-AHPC-based PROTACs and the influence of linker modifications.
Table 1: Performance of the VHL-based BET Degrader MZ1 [3]
| Parameter | BRD4 | BRD2 | BRD3 |
| DC50 (nM) | 2-20 | ~10-fold higher than BRD4 | ~10-fold higher than BRD4 |
| Dmax (%) | >80% | Not specified | Not specified |
| Binding Affinity (Binary, ITC, nM) | 15 (to BRD4BD2) | Not specified | Not specified |
| Binding Affinity (Ternary, ITC, nM) | 3.7 (BRD4BD2::MZ1::VCB) | Not specified | Not specified |
VCB: VHL-ElonginC-ElonginB complex
Table 2: Influence of Linker Type on PROTAC Performance [4]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | 16-atom alkyl linker | Estrogen Receptor α (ERα) | VHL | 9.8 | >90% |
| PEG | PEG4 | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | <1 | >95% |
| Rigid | Piperazine-based | Androgen Receptor (AR) | VHL | <1 | >90% |
Note: Direct comparison between different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 3: Comparison of VHL Ligand Binding Affinities [5]
| Ligand | Binding Affinity (Kd) to VHL |
| (S,R,S)-AHPC core | High nanomolar to low micromolar range |
| Optimized VHL Ligands (e.g., VH032) | Low nanomolar range |
Experimental Protocols for Cross-Reactivity Profiling
A multi-pronged approach is essential for accurately assessing the cross-reactivity of (S,R,S)-AHPC-based PROTACs.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based quantitative proteomics is the gold standard for identifying unintended protein degradation.[6]
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to approximately 70-80% confluency. Treat cells with the PROTAC at various concentrations (e.g., 1x, 5x, and a higher concentration to check for the hook effect). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
Western Blotting for Target Validation and Orthogonal Confirmation
Western blotting is a standard method to quantify the degradation of the target protein and validate potential off-targets identified through proteomics.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for the proteomics experiment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein, suspected off-targets, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of protein degradation.
Target Engagement Assays
Confirming that the PROTAC engages with both the target and VHL in a cellular context is crucial.
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the ternary complex.
Methodology (Co-IP): [5]
-
Cell Treatment and Lysis: Treat cells with the PROTAC. Lyse the cells under non-denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of protein A/G beads to pull down the target protein and its binding partners.
-
Western Blot Analysis: Elute the bound proteins and analyze by Western blotting for the presence of VHL.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in (S,R,S)-AHPC-based PROTAC development and function, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Comparison of PROTAC linker alternatives.
Conclusion
The selectivity of (S,R,S)-AHPC-based PROTACs is a multifactorial characteristic heavily influenced by the nature of the linker. While flexible PEG and alkyl linkers are synthetically accessible and can enhance solubility, more rigid structures may offer improved potency and pharmacokinetic profiles. A rigorous and systematic evaluation using a combination of global proteomics, targeted validation, and biophysical assays is paramount for characterizing the cross-reactivity profile of any new PROTAC. This guide provides the foundational knowledge and experimental frameworks to empower researchers in the rational design and comprehensive assessment of selective and potent (S,R,S)-AHPC-based protein degraders.
References
In Vivo Performance of PROTACs Utilizing (S,R,S)-AHPC-PEG3-propionic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized with the von Hippel-Lindau (VHL) E3 ligase-recruiting linker, (S,R,S)-AHPC-PEG3-propionic acid, against alternative PROTACs. This guide delves into the performance of these molecules in preclinical models, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The strategic design of a PROTAC, a heterobifunctional molecule that induces targeted protein degradation, is critically dependent on the linker connecting the target protein binder and the E3 ligase ligand. The (S,R,S)-AHPC scaffold is a well-established VHL ligand, and its conjugation to a polyethylene (B3416737) glycol (PEG) linker, such as a three-unit PEG chain with a terminal propionic acid for conjugation, is a common strategy to optimize the physicochemical properties and in vivo performance of the resulting PROTAC. This guide will use the VHL-based BET degrader MZ1, which incorporates a PEG-based linker, as a representative for comparison against PROTACs with alternative E3 ligase ligands, such as the cereblon (CRBN)-based BET degrader ARV-825.
Comparative In Vivo Performance of BET-Targeting PROTACs
The efficacy of PROTACs is evaluated through their ability to induce degradation of the target protein, leading to tumor growth inhibition in preclinical cancer models. The following tables summarize key in vivo data for the VHL-based PROTAC MZ1 and the CRBN-based PROTAC ARV-825, both targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of oncogene transcription.
| PROTAC | Target | E3 Ligase Ligand | Linker Type | Animal Model | Dosing Regimen | Outcome | Reference |
| MZ1 | BRD4 | (S,R,S)-AHPC derivative | PEG-based | AML Xenograft (MV4-11 cells) in NSG mice | 50 mg/kg, i.p., daily for 21 days | Significant tumor growth inhibition and prolonged survival. | [1] |
| MZ1 | BRD4 | (S,R,S)-AHPC derivative | PEG-based | DLBCL Xenograft (TMD8 cells) in NOD-SCID mice | 100 mg/kg, i.p., 3 days on/4 days off | Significant anti-tumor activity compared to vehicle. | [2] |
| ARV-825 | BRD4 | Pomalidomide | PEG-based | Neuroblastoma Xenograft (multiple cell lines) in nude mice | 5 mg/kg, i.p., daily | Profoundly reduced tumor growth and downregulated BRD4 and MYCN. | |
| ARV-825 | BRD4 | Pomalidomide | PEG-based | Thyroid Carcinoma Xenograft (TPC-1 cells) in SCID mice | Not specified | Efficiently inhibited tumor xenograft growth. | [3] |
Table 1: In Vivo Efficacy of BET-Targeting PROTACs. This table summarizes the in vivo experimental setup and primary outcomes for the VHL-based PROTAC MZ1 and the CRBN-based PROTAC ARV-825 in various cancer models.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams are provided.
Figure 1: PROTAC-Mediated Protein Degradation Pathway. This diagram illustrates the mechanism by which a PROTAC utilizing an (S,R,S)-AHPC-based linker induces the ubiquitination and subsequent proteasomal degradation of a target protein, leading to a therapeutic effect.
Figure 2: General In Vivo Efficacy Experimental Workflow. This diagram outlines the key steps involved in a typical preclinical in vivo study to evaluate the efficacy of a PROTAC, from model generation to data analysis.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key in vivo experiments are provided below.
In Vivo Tumor Xenograft Study with MZ1 in AML Model[1][2]
-
Cell Line and Animal Model: MV4-11 acute myeloid leukemia cells were used. Female NOD-scid IL2Rgammanull (NSG) mice (6-8 weeks old) were utilized for the study.
-
Tumor Implantation: 5 x 106 MV4-11 cells in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and vehicle control groups. MZ1 was administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily for 21 days. The vehicle control group received a solution of 5% DMSO in 5% dextrose in water.
-
Monitoring and Endpoints: Tumor volume was measured every other day using calipers and calculated with the formula (length x width²)/2. Body weight was monitored as an indicator of toxicity. The primary endpoint was tumor growth inhibition. Survival was also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised, and protein levels of BRD4 and its downstream target c-Myc were analyzed by Western blotting to confirm target degradation.
In Vivo Tumor Xenograft Study with ARV-825 in Neuroblastoma Model[4]
-
Cell Lines and Animal Model: Various neuroblastoma cell lines were used. Female athymic nude mice (4-6 weeks old) were used for the xenograft models.
-
Tumor Implantation: 1 x 107 neuroblastoma cells were subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors were established, mice were randomized into treatment and control groups. ARV-825 was administered via i.p. injection at a dose of 5 mg/kg daily. The vehicle control consisted of a solution of 5% DMSO, 40% PEG300, and 55% saline.
-
Monitoring and Endpoints: Tumor growth was monitored by caliper measurements. Body weight was recorded to assess toxicity. The primary endpoint was the reduction in tumor growth.
Conclusion
The in vivo data presented in this guide demonstrate that PROTACs incorporating the (S,R,S)-AHPC scaffold for VHL recruitment, such as MZ1 with its PEG-based linker, exhibit significant anti-tumor efficacy in preclinical models. The comparison with ARV-825, a CRBN-recruiting PROTAC, highlights that both E3 ligase platforms can be effectively utilized to achieve robust in vivo protein degradation and therapeutic outcomes. The choice of the E3 ligase, linker composition, and target binder are all critical parameters that must be empirically optimized for each specific target to achieve the desired in vivo properties, including efficacy, pharmacokinetics, and safety. The detailed experimental protocols provided herein serve as a valuable resource for researchers designing and validating their own PROTAC molecules for in vivo applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
A Comparative Guide to PROTAC Degradation Efficiency: The Impact of Warhead Selection
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system. A critical component of a PROTAC's design is the "warhead," the ligand that binds to the protein of interest. The nature of this warhead—whether it binds non-covalently, irreversibly covalently, or reversibly covalently—can significantly influence the PROTAC's degradation efficiency, potency, and selectivity. This guide provides a comparative analysis of PROTACs with different warheads, supported by experimental data and detailed methodologies to aid researchers in the design and evaluation of these novel therapeutics.
The Role of the Warhead in PROTAC Efficacy
The warhead's binding affinity and kinetics play a crucial role in the formation of a stable ternary complex, which consists of the PROTAC, the target protein, and an E3 ubiquitin ligase. The stability of this complex is a key determinant of successful ubiquitination and subsequent degradation of the target protein.[1][2] Interestingly, a direct correlation between high binding affinity of the warhead and degradation efficiency is not always observed.[3][4] The ability to form a productive ternary complex is a more robust predictor of potent degradation.[1][2]
Quantitative Comparison of PROTACs with Different Warheads
The following table summarizes the performance of PROTACs with varying warheads targeting Bruton's Tyrosine Kinase (BTK) and other kinases. The data highlights the degradation potency (DC50) and maximum degradation (Dmax) achieved with non-covalent, irreversible covalent, and reversible covalent warheads.
| Target Protein | Warhead Type | PROTAC | DC50 | Dmax | Cell Line | E3 Ligase Recruited | Reference |
| BTK | Non-covalent | NC-1 | <10 nM | >85% | Mino | CRBN | [5][6] |
| BTK | Irreversible Covalent | IRC-1 | <10 nM | >85% | Mino | CRBN | [5][6] |
| BTK | Reversible Covalent | RC-1 | <10 nM | >85% | Mino | CRBN | [5][6][7] |
| BTK | Reversible Covalent | RC-3 | <10 nM | >85% | Mino | CRBN | [5][6] |
| p38δ | Promiscuous (Foretinib) | CRBN PROTAC 2 | 27 nM | 91% | MDA-MB-231 | CRBN | [3] |
| p38α | Promiscuous (Foretinib) | VHL PROTAC 1 | 210 nM | 91% | MDA-MB-231 | VHL | [3] |
| PI3Kα | Dual Inhibitor | GP262 | 227.4 nM | 71.3% | MDA-MB-231 | VHL | [8] |
| PI3Kγ | Dual Inhibitor | GP262 | 42.23 nM | 88.6% | MDA-MB-231 | VHL | [8] |
| mTOR | Dual Inhibitor | GP262 | 45.4 nM | 74.9% | MDA-MB-231 | VHL | [8] |
Key Observations:
-
For BTK, PROTACs with non-covalent, irreversible covalent, and reversible covalent warheads all achieved high potency and efficacy, with DC50 values below 10 nM and Dmax values exceeding 85%.[5][6]
-
Reversible covalent PROTACs have been shown to enhance intracellular concentration and target engagement, contributing to their high efficiency.[7] The reversible covalent PROTAC RC-3 also exhibited enhanced selectivity for BTK compared to its non-covalent and irreversible covalent counterparts.[5][6]
-
The choice of E3 ligase can significantly impact degradation selectivity, as seen with the differential degradation of p38α and p38δ by VHL- and CRBN-recruiting PROTACs, respectively, despite using the same promiscuous warhead.[3]
-
Even with a weaker binding affinity, a PROTAC can be highly effective if it promotes the formation of a stable ternary complex. For instance, a VHL-recruiting PROTAC efficiently degraded p38α despite having a low binding affinity for the kinase.[3][4]
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is essential to visualize their mechanism of action and the experimental workflows used for their comparison.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of results. Below are protocols for key experiments involved in comparing PROTAC degradation efficiency.
-
Cell Seeding: Plate a human cell line endogenously expressing the target protein (e.g., Mino cells for BTK, MDA-MB-231 for various kinases) in 6-well plates at a density of 0.5 x 10^6 cells per well.
-
Cell Growth: Culture the cells overnight in a suitable medium (e.g., RPMI-1640 for Mino, DMEM for MDA-MB-231) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of the different PROTACs (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg per lane) on a 4-20% Tris-glycine gel via SDS-PAGE. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
-
Data Normalization: Express the normalized protein levels in PROTAC-treated samples as a percentage of the DMSO-treated control.
-
Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Curve Fitting: Fit the data to a four-parameter variable slope non-linear regression model using graphing software (e.g., GraphPad Prism).
-
Parameter Calculation: From the fitted curve, determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).
To confirm that the observed degradation is PROTAC-mediated and dependent on the proteasome, the following control experiments are essential:
-
Competitive Binding Assay: Pre-treat cells with an excess of the warhead molecule alone or the E3 ligase ligand before adding the PROTAC. A reduction in degradation confirms that the PROTAC's effect is dependent on binding to both the target and the E3 ligase.[5]
-
Proteasome Inhibition Assay: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. The rescue of the target protein from degradation confirms that the process is dependent on the proteasome.[3][8]
By systematically applying these experimental protocols and data analysis methods, researchers can effectively compare the degradation efficiency of PROTACs with different warheads and make informed decisions in the design of novel and potent protein degraders.
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Orthogonal Assays for Validating PROTAC-Induced Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key orthogonal assays for validating the efficacy and mechanism of action of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than simply inhibiting their function.[1] This unique mechanism necessitates a robust validation process using multiple, independent assays to ensure that the observed protein loss is a direct result of PROTAC-mediated degradation through the ubiquitin-proteasome system.[1][2] Relying on a single method is insufficient for a comprehensive and reliable assessment.[1]
This guide details the experimental protocols for critical orthogonal assays, presents a comparative analysis of their quantitative outputs, and provides visual workflows to clarify the validation process.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules featuring a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. The fundamental mechanism involves the formation of a ternary complex between the PROTAC, the POI, and an E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1]
PROTAC-mediated degradation of a target protein.
Comparative Analysis of Orthogonal Assays
A multi-faceted approach to validating PROTAC-induced protein degradation provides a higher degree of confidence in the efficacy and specificity of the molecule. The following table summarizes and compares commonly used orthogonal methods. The quantitative data presented is illustrative for the well-characterized BRD4-degrading PROTAC, MZ1, and it is important to note that experimental conditions can significantly influence the observed DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1]
| Assay | Principle | Key Outputs | Illustrative Data (PROTAC: MZ1, Target: BRD4) | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein levels in cell lysates separated by size.[1][3] | DC50, Dmax | Cell Line: HeLaTime: 24hDC50 (nM): ~10-100Dmax (%): >90%[1] | Widely accessible, provides molecular weight information.[4] | Low throughput, semi-quantitative, requires high-quality antibodies.[5] |
| In-Cell Western (ICW) / ELISA | Antibody-based quantification of protein levels in fixed and permeabilized cells in a microplate format.[6][7] | DC50, Dmax | Similar to Western Blot, but with higher throughput. | Higher throughput than traditional Western Blot, more quantitative.[6][8] | Requires antibody validation for specificity in this format, potential for high background.[5] |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescently labeled antibodies.[9] | % of cells with degraded protein, Mean Fluorescence Intensity (MFI) shift. | Provides single-cell resolution data on protein degradation. | High throughput, provides single-cell data, can identify subpopulations.[9] | Requires cell suspension, potential for fixation/permeabilization artifacts.[10] |
| Mass Spectrometry (Proteomics) | Unbiased, global identification and quantification of thousands of proteins in a cell lysate.[11] | Fold change of all quantifiable proteins. | Identifies on-target and off-target degradation with high confidence. | Unbiased and comprehensive, gold standard for selectivity analysis.[11] | Requires specialized equipment and expertise, complex data analysis.[12] |
| HiBiT/NanoBRET Assays | Luminescence-based detection of a target protein endogenously tagged with a small peptide (HiBiT).[13] | Real-time degradation kinetics, DC50, Dmax. | Can provide kinetic data on the speed and extent of degradation. | Highly sensitive and quantitative, enables real-time measurements in live cells.[13] | Requires CRISPR/Cas9 engineering of cell lines.[14] |
Experimental Workflow for PROTAC Validation
A typical workflow for the validation of a PROTAC candidate involves a tiered approach, starting with initial screening to confirm degradation and progressing to more in-depth mechanistic and functional studies.
A typical workflow for the orthogonal validation of a PROTAC candidate.
Experimental Protocols
Detailed methodologies are crucial for generating reproducible and reliable data.
Western Blot Analysis of Protein Degradation[3]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., a non-degrading inhibitor).[3]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Centrifuge the lysates to pellet cell debris and collect the supernatant.[3] Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[3] Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][15]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[3][15] Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax.[15]
In-Cell Western (ICW) Assay[6][8]
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC for the desired time.
-
Fixation and Permeabilization: After treatment, remove the media and fix the cells with a solution such as 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with a buffer containing a detergent like Triton X-100 or saponin (B1150181) for 20 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding sites with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or a solution of BSA or non-fat milk in PBS) for 1.5 hours at room temperature. Incubate with the primary antibody against the target protein and a primary antibody for a normalization protein (e.g., an antibody against a housekeeping protein) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the plate multiple times with PBS containing a small amount of Tween-20. Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the plate thoroughly and allow it to dry. Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the target protein is normalized to the intensity of the normalization protein.
Sandwich ELISA for Protein Quantification[16][17]
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the target protein overnight at 4°C.[16]
-
Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[17]
-
Sample and Standard Incubation: Prepare cell lysates from PROTAC-treated and control cells as described for Western blotting. Also, prepare a standard curve using a known concentration of the recombinant target protein. Add the samples and standards to the wells and incubate for 2 hours at room temperature.[16]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the target protein. Incubate for 1 hour at room temperature.[16]
-
Enzyme and Substrate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes. Wash again and add a TMB substrate solution.[18]
-
Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[18] Calculate the protein concentration in the samples based on the standard curve.
Flow Cytometry for Intracellular Protein Degradation[9][10]
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as required. Harvest the cells by trypsinization or scraping.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde. Permeabilize the cell membrane with a detergent (e.g., saponin or Triton X-100) to allow antibody entry.[10] For some targets, especially phospho-proteins, methanol (B129727) fixation may be preferred.[10]
-
Antibody Staining: Incubate the cells with a primary antibody against the protein of interest. Wash the cells and incubate with a fluorescently labeled secondary antibody.[1]
-
Data Acquisition and Analysis: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1] Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence. Compare the results from PROTAC-treated cells to vehicle-treated controls.
Mass Spectrometry-Based Quantitative Proteomics (TMT Labeling)[11][20]
-
Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control and a negative control.[11]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[11]
-
Isobaric Labeling (TMT): Label the peptides from different treatment conditions with Tandem Mass Tags (TMT). This allows for multiplexing and accurate relative quantification of proteins across samples.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.[11]
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins.[11] Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls to assess on-target and off-target degradation.[11]
Conclusion
The validation of PROTAC-mediated protein degradation is a critical component of the development of this promising class of therapeutics. A thorough understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the application of multiple, orthogonal validation methods.[1] By combining traditional techniques like Western Blotting with higher-throughput approaches such as In-Cell Western/ELISA and flow cytometry, and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Protocol [protocols.io]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mabtech.com [mabtech.com]
- 17. Protein assay ELISA [qiagen.com]
- 18. ELISA Protocols [sigmaaldrich.com]
- 19. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
A Comparative Guide to the Structural Analysis of VHL-PROTAC-Target Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. The efficacy of a PROTAC is intrinsically linked to its ability to form a stable and productive ternary complex with an E3 ubiquitin ligase and the target protein. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) E3 ligase complex. Understanding the structural and biophysical characteristics of these VHL-PROTAC-target ternary complexes is paramount for the rational design and optimization of potent and selective degraders.
This guide provides a comparative analysis of well-characterized VHL-PROTAC-target ternary complexes, presenting key structural and biophysical data, detailed experimental methodologies, and visual representations of the underlying processes to aid researchers in this field.
Quantitative Comparison of VHL-PROTAC-Target Ternary Complexes
The formation of a stable ternary complex is a critical determinant of PROTAC efficiency. This stability is often quantified by measuring the binding affinities of the PROTAC for its individual protein partners (binary interactions) and for the pre-formed protein-PROTAC complex (ternary interaction). A key parameter is the cooperativity factor (α), which indicates the extent to which the binding of the PROTAC to one protein influences its affinity for the other. An α value greater than 1 signifies positive cooperativity, meaning the ternary complex is more stable than what would be predicted from the individual binary interactions.
Below is a summary of structural and biophysical data for three well-studied VHL-PROTAC-target systems.
| PROTAC | Target Protein | PDB ID | Resolution (Å) | Binary Kd (PROTAC to VHL) (nM) | Binary Kd (PROTAC to Target) (nM) | Ternary Kd (nM) | Cooperativity (α) | Assay |
| MZ1 | BRD4BD2 | --INVALID-LINK--[1][2][3][4][5] | 2.70[4] | 67 (ITC)[6], 29 (SPR)[7] | 4 (ITC)[7] | 4.4 (ITC)[6] | >10 (ITC)[8] | ITC, SPR |
| AT1 | BRD4BD2 | Not Available | Not Available | ~335 (ITC) | ~18 (ITC) | ~48 (ITC) | 7[8] | ITC |
| PROTAC 1 (ACBI1) | SMARCA2BD | --INVALID-LINK--[9][10][11] | 2.24[11] | 25 (ITC) | 120 (ITC) | 3 (ITC) | 8.3 | ITC |
| PROTAC 49 | BRD4BD1 | --INVALID-LINK-- | 3.18[12] | Data not available | Data not available | Data not available | Data not available | X-ray |
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC action and analysis, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. 5t35 - The PROTAC MZ1 in complex with the second bromodomain of Brd4 and pVHL:ElonginC:ElonginB - Summary - Protein Data Bank Japan [pdbj.org]
- 2. wwPDB: pdb_00005t35 [wwpdb.org]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. 5T35: The PROTAC MZ1 in complex with the second bromodomain of Brd4 and pVHL:ElonginC:ElonginB [ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6hay - Crystal structure of PROTAC 1 in complex with the bromodomain of human SMARCA2 and pVHL:ElonginC:ElonginB - Summary - Protein Data Bank Japan [pdbj.org]
- 10. wwPDB: pdb_00006hay [wwpdb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
A Researcher's Guide to Scrambled Control Synthesis for Validating PROTAC Experiments
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action is a critical step in the validation of any new Proteolysis Targeting Chimera (PROTAC). A well-designed scrambled or inactive control is an indispensable tool in this process, providing a crucial baseline to demonstrate that the observed degradation of a target protein is a direct result of the PROTAC's intended ternary complex formation and not due to off-target effects or non-specific toxicity. This guide provides a comprehensive comparison of the primary strategies for scrambled control synthesis, supported by experimental data and detailed protocols.
The fundamental principle of a scrambled control is to create a molecule that is structurally highly similar to the active PROTAC but is deficient in a key aspect of its function—either binding to the E3 ligase or the protein of interest (POI).[1] This allows for a direct comparison in cellular and biochemical assays, where the active PROTAC should induce degradation of the target protein while the scrambled control should not.
Comparison of Scrambled Control Synthesis Strategies
There are two primary strategies for designing inactive PROTAC controls: disrupting the interaction with the E3 ligase or ablating binding to the protein of interest. The choice of strategy often depends on the synthetic accessibility of precursors and the specific experimental question being addressed.
Strategy 1: E3 Ligase Binding-Deficient Controls
This is the most common approach, directly testing the hypothesis that the recruitment of a specific E3 ligase is required for target degradation. This is typically achieved by modifying the E3 ligase ligand in a way that is known to abolish its binding.
| E3 Ligase | Method of Inactivation | Example |
| VHL | Inversion of stereochemistry | For VHL-recruiting PROTACs that utilize a hydroxyproline (B1673980) moiety, the active (2S, 4R) stereoisomer is replaced with the inactive (2S, 4S) epimer.[1] This is exemplified by cis-MZ1, the inactive control for the well-characterized BRD4 degrader MZ1. |
| CRBN | Blocking a key binding group | For CRBN-based PROTACs, methylating the glutarimide (B196013) nitrogen of the pomalidomide (B1683931) or thalidomide (B1683933) ligand prevents its binding to Cereblon.[1][2] |
Strategy 2: Target Protein Binding-Deficient Controls
This strategy aims to confirm that the "warhead" of the PROTAC is responsible for engaging the target protein. This is particularly useful for ruling out off-target effects that might be mediated by the warhead itself, independent of degradation.
| Method of Inactivation | Description | Example |
| Warhead Modification | The warhead portion of the PROTAC is altered in a way that is known to abolish its binding affinity to the protein of interest. This could involve modifying key functional groups or changing the stereochemistry. | For a PROTAC targeting a specific kinase, a known non-binding analog of the kinase inhibitor warhead would be synthesized and incorporated into the PROTAC structure. |
Quantitative Comparison of Active PROTACs and Their Scrambled Controls
The efficacy of a PROTAC and the inactivity of its scrambled control are quantified by measuring the extent of target protein degradation. Key parameters include the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).
| PROTAC | Target | E3 Ligase | Scrambled Control | Cell Line | Active PROTAC DC50 | Scrambled Control Activity | Reference |
| MZ1 | BRD4 | VHL | cis-MZ1 (VHL binding-deficient) | H661, H838 | 8 nM, 23 nM | Inactive | |
| dBET1 | BRD4 | CRBN | dBET1(R) (epimeric warhead, BRD4 binding-deficient) | MV4;11 | ~100 nM | Inactive | [3] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | CRBN | A5927 (E3-inactive control) | MCF7 | 0.9 nM | Does not degrade ER | [4][5] |
| Foretinib-based PROTAC 1 | c-Met | VHL | Compound 3 (inactive VHL ligand stereoisomer) | MDA-MB-231 | Dose-dependent decrease in c-Met | No decrease in c-Met | [2] |
| Foretinib-based PROTAC 2 | c-Met | CRBN | Compound 4 (methylated CRBN ligand) | MDA-MB-231 | Dose-dependent decrease in c-Met | No decrease in c-Met | [2] |
Visualizing the Mechanism and Experimental Workflow
To better understand the principles of PROTAC action and the importance of scrambled controls, the following diagrams illustrate the key concepts and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Alkyl vs. PEG Linkers in PROTACs: A Comparative Analysis for Optimized Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic efficacy. A critical component influencing a PROTAC's success is the linker connecting the target protein ligand to the E3 ligase ligand. This guide provides a detailed comparative study of two commonly employed linker types: alkyl chains and polyethylene (B3416737) glycol (PEG) chains. We will delve into their impact on crucial performance metrics, including degradation efficiency, cell permeability, and pharmacokinetic properties, supported by experimental data and detailed protocols.
The choice of linker is a key determinant of a PROTAC's overall performance, affecting its physicochemical properties, conformational flexibility, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] Alkyl linkers, being hydrophobic, can enhance cell membrane permeability, while hydrophilic PEG linkers can improve solubility and offer good biocompatibility.[2][3] This comparative guide aims to provide an objective overview to aid in the selection of the appropriate linker for specific research and development needs.
Quantitative Comparison of PROTAC Performance
The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of PROTACs featuring alkyl versus PEG linkers.
Table 1: Degradation Efficiency and Cell Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature.[4] DC50 and Dmax values are cell-line dependent.
Table 2: Physicochemical Properties and Permeability of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 3: Comparative Cell Permeability of VH032-Based PROTACs
| Compound | Linker Type | Linker Composition | Permeability (Pe, 10⁻⁶ cm/s) |
| 17 | Alkyl | Alkyl chain | 0.002 |
| 15 | PEG | 1-unit PEG | 0.005 |
| 7 | PEG | 2-unit PEG | 0.6 |
| 8 | PEG | 3-unit PEG | 0.03 |
Data from a study on VH032-based PROTACs.[5][6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., expressing the target protein)
-
PROTACs with alkyl and PEG linkers
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs and a vehicle control for a specified duration (e.g., 24 hours).[]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine DC50 and Dmax values.[9]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses cell viability by measuring ATP levels, which is indicative of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTACs with alkyl and PEG linkers
-
Vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density.[10]
-
Compound Treatment: Add serial dilutions of the PROTACs and a vehicle control to the wells and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.[11]
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11] Record the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive intestinal absorption of compounds.
Materials:
-
PAMPA plate sandwich (donor and acceptor plates)
-
Lecithin (B1663433) solution in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (PROTACs)
-
UV plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lecithin solution and allow the solvent to evaporate.[8]
-
Compound Addition: Add the test compound solutions to the wells of the donor plate.[12]
-
Incubation: Place the donor plate into the acceptor plate, which contains buffer, and incubate for a specified time (e.g., 4-18 hours) at room temperature.[12][13]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.[8]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-PEG3-propionic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-PEG3-propionic acid is a synthetic E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are designed to be potent, biologically active molecules.[2][3] Due to this inherent potency and the potential for unforeseen biological effects, all materials contaminated with this compound must be handled and disposed of as hazardous chemical waste. Adherence to strict disposal protocols is essential for maintaining laboratory safety and ensuring environmental protection.
This guide provides a procedural, step-by-step framework for the proper disposal of this compound, based on general best practices for potent research-grade chemical compounds and PROTACs.[4][5][6] Researchers must always consult and adhere to the specific guidelines and regulations set forth by their institution's Environmental Health and Safety (EHS) department.
Core Principles of Chemical Waste Management
The foundational principles for managing waste generated from this compound are:
-
Treat as Hazardous: Assume the compound and all contaminated materials are hazardous waste.
-
Segregate Waste: Keep waste containing this compound separate from other waste streams.
-
Consult EHS: The primary route for disposal is through your institution's EHS program.[5]
-
No Sink or Trash Disposal: Under no circumstances should this compound or contaminated materials be disposed of down the drain or in regular trash.[5][6]
Quantitative Data for Disposal Consideration
While a specific Safety Data Sheet (SDS) with quantitative disposal parameters for this compound is not publicly available, the table below outlines typical considerations for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with compound-specific SDS and local EHS guidelines.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.[5] | Corrosive waste (highly acidic or basic) requires special handling and segregation.[5] |
| Chemical State | Solid or Liquid | Dictates the type of waste container and handling procedures. |
| Solubility | Water, Ethanol, various organic solvents.[7] | Affects the choice of decontamination solutions and potential for environmental dispersal if spilled. |
| Container Type | Leak-proof, shatter-resistant, and chemically compatible. | Prevents release of the hazardous material during storage and transport. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, collection, labeling, and storage of waste contaminated with this compound.
Waste Segregation
Proper segregation at the point of generation is critical. All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired neat compound.
-
Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, vials, absorbent paper, wipes).
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, disposable lab coats).
-
Solutions containing the compound.
-
Glassware that cannot be effectively decontaminated.
Waste Collection
Solid Waste:
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]
-
This container should be clearly labeled and kept closed when not in use.
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[4]
-
Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.[4]
-
Ensure the container is chemically compatible with the solvents used.
Labeling
Accurate and clear labeling of all waste containers is mandatory for safety and regulatory compliance. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration of the compound, if applicable.
-
A list of all solvents present in the liquid waste container.
-
The date of accumulation.
-
The name of the principal investigator or research group.
Storage
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic, clearly marked, and have secondary containment to prevent spills.
-
Follow institutional guidelines regarding the maximum volume of waste that can be stored in the laboratory and the timeframe for its removal by EHS.
Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
-
The primary and required method of disposal for such potent compounds is typically incineration by an approved waste management facility.[6]
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal process, the following diagrams illustrate the logical workflow and key decision points.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Decision pathway for waste segregation and initial handling.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and regulatory compliance. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 3. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (S,R,S)-AHPC-PEG3-propionic acid
Essential Safety and Handling of (S,R,S)-AHPC-PEG3-propionic acid
This compound is a novel bifunctional molecule used in Proteolysis Targeting Chimera (PROTAC) research. Due to its unique mechanism of action and as a matter of best practice for handling novel chemical entities, stringent safety protocols are paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
As a compound containing a carboxylic acid moiety, this compound may be corrosive and cause skin and eye irritation[1][2][3]. The vapors could also be harmful if inhaled[1]. Given its nature as a PROTAC, designed to interact with cellular machinery, treating this compound as a potentially potent and hazardous substance is a prudent approach to laboratory safety.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Nitrile Gloves (double-gloved) - Disposable Gown - Safety Goggles with Side Shields or a Face Shield[4] - N95 or higher-rated Respirator |
| Preparing Stock Solutions | - Disposable Nitrile Gloves (double-gloved) - Disposable Gown - Safety Goggles with Side Shields or a Face Shield[4] - Work within a certified chemical fume hood |
| Cell-Based Assays & In-Vitro Experiments | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses |
| Waste Disposal | - Disposable Nitrile Gloves - Disposable Gown - Safety Goggles |
Experimental Protocols
Weighing and Preparing a Stock Solution of this compound
Objective: To safely and accurately weigh the solid compound and prepare a concentrated stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate vial for stock solution
-
Calibrated pipettes
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Before handling the compound, ensure you are in a designated area for handling potent compounds, preferably within a chemical fume hood. Don the appropriate PPE, including double gloves, a disposable gown, and safety goggles.
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare the analytical balance with the weighing paper or boat. Carefully transfer the desired amount of the solid compound using a clean spatula. Record the exact weight.
-
Transfer: Gently transfer the weighed solid into the appropriate vial for your stock solution.
-
Solvent Addition: In the chemical fume hood, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, ensuring the vial remains sealed.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution as recommended, typically at -20°C or -80°C for long-term stability[5]. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles[5].
Operational and Disposal Plan
A clear plan for the disposal of contaminated materials is crucial to prevent unintended exposure and environmental contamination.
Contaminated PPE Disposal
-
Gloves, Gowns, and other disposable items: All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
After use, carefully remove PPE to avoid skin contact.
-
Place all contaminated items in a designated, sealed hazardous waste bag or container.
-
Dispose of the container according to your institution's hazardous waste disposal procedures.
-
Chemical Waste Disposal
-
Excess Solid Compound and Solutions:
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect all waste solutions containing the compound in a clearly labeled, sealed hazardous waste container.
-
The container should be labeled with the full chemical name and the words "Hazardous Waste".
-
Dispose of the waste container through your institution's environmental health and safety office.
-
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
